GPX4-IN-11
Description
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Properties
Molecular Formula |
C27H26N4O4 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H26N4O4/c32-25(28-22-12-10-20(11-13-22)18-31-14-16-33-17-15-31)19-34-24-9-5-4-8-23(24)27-30-29-26(35-27)21-6-2-1-3-7-21/h1-13H,14-19H2,(H,28,32) |
InChI Key |
HHEQXDYLFODEAP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Direct GPX4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme crucial for cellular protection against a specific form of regulated cell death known as ferroptosis.[1][2][3] Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell death.[3][4] GPX4 is the only known enzyme capable of directly reducing phospholipid hydroperoxides within biological membranes and lipoproteins, using glutathione (GSH) as a cofactor.[5][6] This function places GPX4 at the heart of the cellular defense mechanism against lipid peroxidation.[5][6] Consequently, inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, for targeting cancer cells that are dependent on this enzyme for survival.[2][5] This guide provides an in-depth overview of the mechanism of action of direct, covalent inhibitors of GPX4, using the principles established for well-characterized inhibitors of this class.
Core Mechanism of Action: Covalent Inhibition of GPX4
Direct GPX4 inhibitors typically function as covalent inhibitors that target the nucleophilic selenocysteine (B57510) residue within the active site of the enzyme. This irreversible binding inactivates GPX4, leading to a cascade of events that culminates in ferroptotic cell death.
The primary mechanism involves the following key steps:
-
Inactivation of GPX4: The inhibitor covalently binds to the selenocysteine in the active site of GPX4.[7] This modification renders the enzyme incapable of reducing lipid hydroperoxides.
-
Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell's ability to repair peroxidized lipids is compromised. This results in the accumulation of lipid reactive oxygen species (ROS).[8]
-
Induction of Ferroptosis: The excessive lipid peroxidation leads to damage of cellular membranes, ultimately triggering ferroptotic cell death.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for a typical direct GPX4 inhibitor.
| Parameter | Value | Description |
| GPX4 Enzymatic IC50 | 50 - 200 nM | The half-maximal inhibitory concentration of the compound against the enzymatic activity of purified GPX4 protein. This is typically determined using a coupled-enzyme assay that measures NADPH oxidation.[7] |
| Cell-based EC50 | 100 - 500 nM | The half-maximal effective concentration for inducing cell death (ferroptosis) in susceptible cancer cell lines, such as HT-1080 fibrosarcoma cells.[8] |
| Selectivity | >100-fold | The inhibitor shows significantly higher potency against GPX4-dependent cell death compared to other forms of cell death and has minimal off-target effects at effective concentrations. |
| Lipid ROS Induction | 5 to 10-fold | The fold-increase in cellular lipid ROS levels upon treatment with the inhibitor at its EC50 concentration, as measured by probes like C11-BODIPY 581/591.[7] |
Experimental Protocols
GPX4 Enzyme Activity Assay
Principle: This is a coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.[7]
Protocol:
-
Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.
-
Add the purified GPX4 enzyme and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation and determine the IC50 of the inhibitor.
Cell Viability/Ferroptosis Induction Assay
Principle: This assay measures the ability of the inhibitor to induce cell death in a cell line known to be sensitive to ferroptosis.
Protocol:
-
Seed cells (e.g., HT-1080) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GPX4 inhibitor for 24-72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plot the cell viability against the inhibitor concentration to determine the EC50.
Lipid ROS Measurement Assay
Principle: This assay quantifies the accumulation of lipid peroxides in cells following treatment with the GPX4 inhibitor using a fluorescent probe.
Protocol:
-
Treat cells with the GPX4 inhibitor for a specified period.
-
Incubate the cells with the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state within lipid membranes and shifts to green fluorescence upon oxidation by lipid peroxides.[7]
-
Wash the cells to remove excess probe.
-
Analyze the shift in fluorescence using flow cytometry or fluorescence microscopy.
In Vivo Antitumor Efficacy Study
Principle: This study evaluates the ability of the GPX4 inhibitor to suppress tumor growth in a xenograft mouse model.
Protocol:
-
Implant human cancer cells (e.g., HT-1080) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the GPX4 inhibitor (and vehicle control) to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for GPX4 levels, immunohistochemistry for markers of ferroptosis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[7]
Visualizations
Caption: GPX4-mediated ferroptosis pathway and inhibition.
References
- 1. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ferroptotic cancer cell death by GPX4. | Broad Institute [broadinstitute.org]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Hydrophobic-Tagged Glutathione Peroxidase 4 (GPX4) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GPX4-IN-11: A Technical Overview of a Potent Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GPX4-IN-11, a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). As a key regulator of ferroptosis, an iron-dependent form of programmed cell death, GPX4 has emerged as a significant therapeutic target in various diseases, particularly in cancer. This document details the discovery, mechanism of action, and the limited available data for this compound.
Due to the extensive public availability of information on a related compound, GPX4-IN-9 (also known as Compound A16), this guide will leverage its well-documented discovery, synthesis, and experimental protocols to provide a comprehensive framework for understanding the targeting of GPX4. This approach offers a practical and detailed perspective for researchers working on the development of GPX4 inhibitors.
Core Concepts: GPX4 and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is intrinsically linked to cellular metabolism, particularly the pathways governing antioxidant defense and lipid biosynthesis. At the heart of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme. GPX4 plays an indispensable role by utilizing glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cellular membranes from oxidative damage.[2]
The inhibition of GPX4 disrupts this critical antioxidant pathway, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Consequently, targeting GPX4 has become a promising strategy for inducing ferroptosis, especially in cancer cells that have developed resistance to other forms of cell death.[3]
Discovery and Profile of GPX4 Inhibitors
This compound (Compound I14)
This compound has been identified as a potent inhibitor of GPX4.[4] It is also referred to as compound I14.[4][5] The primary available quantitative data for this compound is its binding affinity for GPX4, with a dissociation constant (Kd) of 45.7 μM.[4][5] While its role in ferroptosis research is acknowledged, detailed public information regarding its discovery through screening, a step-by-step chemical synthesis protocol, and comprehensive biological activity data is currently limited.
GPX4-IN-9 (Compound A16): A Case Study
In contrast, significant information is available for GPX4-IN-9, also known as Compound A16.[6][7][8] Its discovery stemmed from a phenotypic screening of a compound library designed with a sulfonyl ynamide electrophilic "warhead" against pancreatic cancer cell lines.[6] This screening identified compounds with potent cytotoxic effects, and subsequent chemical proteomics confirmed that GPX4-IN-9 directly and selectively targets GPX4, leading to the induction of ferroptosis.[6]
Quantitative Data Summary
While specific IC50 values for GPX4-IN-9 are proprietary, the following table provides the known binding affinity for this compound and reference IC50 values for other well-characterized GPX4 inhibitors to illustrate the typical potency of this class of compounds.[9]
| Compound | Target | Metric | Value | Cell Line/System | Reference |
| This compound | GPX4 | Kd | 45.7 µM | In vitro | [4][5] |
| RSL3 | GPX4 | IC50 | ~0.02 µM | HT-1080 | [10] |
| ML162 | GPX4 | IC50 | Varies | Various | [2] |
| Compound 16 | GPX4 | IC50 | 1.53 µM | 22Rv1 | [3] |
| Compound B9 | GPX4 | IC50 | 542.5 ± 0.9 nM | In vitro | [11] |
Chemical Synthesis Overview: GPX4-IN-9
The synthesis of GPX4-IN-9 is a multi-step process. While a detailed, reproducible protocol requires access to primary literature, a general overview of the synthetic route has been described.[6] A crucial step involves the synthesis of an intermediate (II-9), which is achieved by reacting a starting material (I-2) with an aminoalkane acid linker in the presence of diisopropylethylamine (DIPEA) in dimethylacetamide (DMA) at 80°C.[6] The final compound (A16) is then synthesized by reacting a subsequent intermediate (II-10) with another compound (VI) in the presence of PyBOP and DIPEA in N,N-dimethylformamide at room temperature.[6] The final product is then purified through precipitation and filtration.[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for GPX4 inhibitors like this compound and GPX4-IN-9 is the disruption of the GPX4-mediated antioxidant pathway. By inhibiting GPX4, these compounds prevent the detoxification of lipid hydroperoxides, leading to their accumulation and the subsequent induction of iron-dependent ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GPX4 inhibitors, primarily based on protocols for GPX4-IN-9.[7][10]
Cell Viability Assay (IC50/EC50 Determination)
Objective: To determine the concentration of a GPX4 inhibitor required to inhibit cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., GPX4-IN-9) stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of the GPX4 inhibitor in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the 2X compound solutions. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24-48 hours).
-
Viability Measurement: After incubation, measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
Lipid Peroxidation Assay
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells seeded in a suitable format (e.g., 6-well plate)
-
GPX4 inhibitor
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the GPX4 inhibitor and controls as described in the cell viability assay.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, which indicates lipid peroxidation.
Direct GPX4 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of a compound on GPX4 enzymatic activity.
Materials:
-
Purified recombinant human GPX4
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
GPX4 substrate (e.g., cumene (B47948) hydroperoxide)
-
GPX4 inhibitor
-
UV-Vis spectrophotometer or plate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Inhibitor Addition: Add the GPX4 inhibitor or a vehicle control at various concentrations to the reaction mixture.
-
Enzyme Addition: Add the purified GPX4 enzyme and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the hydroperoxide substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: The rate of NADPH consumption is proportional to the GPX4 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Logical Framework for GPX4 Inhibition
The rationale for targeting GPX4 as a therapeutic strategy is based on a clear logical progression from molecular inhibition to cellular demise.
Conclusion
This compound is a recognized potent inhibitor of GPX4, a critical regulator of ferroptosis. While detailed information on its synthesis and biological characterization is not widely available, the extensive data on the related compound, GPX4-IN-9, provides a valuable blueprint for researchers in the field. The provided protocols and pathways offer a solid foundation for the investigation of novel GPX4 inhibitors and their therapeutic potential in diseases driven by ferroptosis resistance. The continued exploration of compounds like this compound and GPX4-IN-9 is crucial for the development of new strategies to combat therapy-resistant cancers and other diseases where ferroptosis modulation may be beneficial.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GPX4-IN-11 as a covalent inhibitor of GPX4
An In-Depth Technical Guide on GPX4-IN-11 and the Covalent Inhibition of Glutathione Peroxidase 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated, iron-dependent form of non-apoptotic cell death characterized by the lethal accumulation of lipid reactive oxygen species (ROS). At the core of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenocysteine-containing enzyme responsible for detoxifying lipid hydroperoxides within biological membranes.[1][2] Upregulation of GPX4 is a common survival mechanism in various cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] Consequently, the direct inhibition of GPX4 has emerged as a promising therapeutic strategy to selectively induce cell death in cancer, particularly in therapy-resistant states.[5]
Most potent, direct-acting GPX4 inhibitors function through a covalent mechanism, typically by forming an irreversible bond with the catalytic selenocysteine (B57510) (Sec46) residue in the enzyme's active site.[5][6][7] This guide provides a technical overview of GPX4 inhibition, with a focus on the reported inhibitor this compound. We will delve into the mechanisms, quantitative data, and key experimental protocols relevant to the study of covalent GPX4 inhibitors.
It is important to note that while commercial suppliers describe this compound (also known as compound I14) as a covalent inhibitor, the primary scientific literature cited in relation to this compound identifies novel non-covalent GPX4 inhibitors.[8] This guide will proceed to detail the principles and methodologies of covalent GPX4 inhibition while presenting the available data for this compound and highlighting this key discrepancy.
Mechanism of Action: Covalent Inhibition of GPX4
The enzymatic activity of GPX4 is dependent on its catalytic tetrad, which includes the selenocysteine at position 46 (Sec46).[9] This residue is highly nucleophilic and serves as the primary target for electrophilic "warheads" present on covalent inhibitor molecules.[10][11]
Well-characterized covalent inhibitors like RSL3 and ML162 possess a reactive chloroacetamide group.[5][6] This group acts as an alkylating agent, forming a stable, irreversible covalent bond with the selenium atom of Sec46. This modification physically blocks the active site, inactivating the enzyme. The consequence of this inactivation is the cell's inability to reduce phospholipid hydroperoxides, leading to their rapid accumulation. In the presence of intracellular labile iron, these lipid peroxides undergo Fenton-like reactions, generating excessive lipid ROS, which ultimately leads to oxidative damage to the cell membrane and execution of ferroptotic cell death.[12]
This compound has been reported by chemical suppliers as a potent GPX4 inhibitor. However, as noted, the primary literature suggests a non-covalent mechanism for related compounds developed in the same study.[8] Further investigation is required to definitively establish the binding modality of this compound.
Data Presentation
Quantitative data for this compound is limited in publicly accessible literature. The primary reported value is its binding affinity. For context, this is presented alongside data for well-documented covalent inhibitors.
Table 1: Reported Quantitative Data for this compound
| Compound | Parameter | Value | Source(s) |
| This compound (compound I14) | KD | 45.7 μM | [13] |
Table 2: Comparative Efficacy of Characterized Covalent GPX4 Inhibitors
| Compound | Cell Line | Assay | IC₅₀ Value | Source(s) |
| RSL3 | HT1080 | Cell Viability | ~0.02 µM | [12] |
| RSL3 | BJeLR | Cell Viability | ~0.01 µM | [12] |
| RSL3 | Primary Cortical Neurons | Cell Viability | 3.453 µM | [14] |
| ML162 | LOX-IMVI (Melanoma) | Cell Viability | ~0.05 µM | [5] |
| C18 | MDA-MB-231 (TNBC) | Cell Viability | 0.48 µM | [6] |
Experimental Protocols
The following protocols describe key assays for characterizing GPX4 inhibitors to confirm target engagement, determine cellular potency, and verify the induction of ferroptosis.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.[15][16]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-1080) to 80-90% confluency in appropriate media.
-
Treat cells with the test compound (e.g., 10 µM this compound) or vehicle control (DMSO) in serum-free media for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest cells by scraping or trypsinization and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the total protein concentration.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble GPX4 in each sample using SDS-PAGE and Western blotting with a primary antibody specific to GPX4.
-
Quantify band intensities and plot the percentage of soluble GPX4 relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC₅₀).
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the GPX4 inhibitor (e.g., from 1 nM to 100 µM) in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
To confirm ferroptosis as the mechanism of cell death, a parallel set of wells can be co-treated with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
3. Incubation and Measurement:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan (B1609692) crystals with 100 µL of DMSO and then measure absorbance at 570 nm.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies lipid ROS, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.
1. Cell Treatment:
-
Seed cells on glass coverslips or in plates suitable for microscopy or flow cytometry.
-
Treat cells with the GPX4 inhibitor at a concentration near its IC₅₀ for a relevant time (e.g., 6-24 hours). Include positive (e.g., RSL3) and vehicle controls.
2. Staining:
-
Prepare a 2-5 µM working solution of C11-BODIPY 581/591 in serum-free medium or HBSS.
-
Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
3. Washing and Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The probe fluoresces red (~590 nm) in its reduced state and shifts to green (~510 nm) upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Fluorescence Microscopy: Mount the coverslip and image immediately. Acquire images in both red and green channels to visualize the shift in fluorescence.
Visualizations
Caption: GPX4 pathway and mechanism of inhibition.
Caption: Workflow for CETSA target engagement assay.
Caption: Logical flow from GPX4 inhibition to ferroptosis.
References
- 1. Inducing ferroptosis by traditional medicines: a novel approach to reverse chemoresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPX4-IN-11 in the Ferroptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This pathway has emerged as a significant area of interest in therapeutic development, particularly in oncology, as many cancer cells exhibit a heightened sensitivity to its induction. At the heart of the ferroptosis regulatory network lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent ferroptotic death. Inhibition of GPX4 has been identified as a key strategy to induce ferroptosis in cancer cells. This technical guide focuses on GPX4-IN-11, a potent inhibitor of GPX4, and its role within the ferroptosis signaling pathway.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that directly targets and binds to Glutathione Peroxidase 4. The binding affinity of this compound to GPX4 has been determined with a dissociation constant (KD) of 45.7 μM.[1][2][3][4][5] By inhibiting GPX4, this compound disrupts the cell's primary defense mechanism against lipid peroxidation.
The canonical function of GPX4 is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH) using glutathione (GSH) as a cofactor.[6] This process is crucial for maintaining membrane integrity. Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), which, in the presence of labile iron, propagates a chain reaction of lipid peroxidation. This uncontrolled peroxidation damages cellular membranes, ultimately leading to cell death through ferroptosis.
Quantitative Data on GPX4 Inhibition
While specific in vitro efficacy data such as IC50 values for this compound are not widely available in the public domain, the following tables present representative quantitative data for other well-characterized GPX4 inhibitors to provide a comparative context for researchers.
Table 1: Binding Affinity of this compound
| Compound | Target | KD (μM) |
| This compound | GPX4 | 45.7[1][2][3][4][5] |
Table 2: Representative In Vitro Efficacy of Various GPX4 Inhibitors
Note: The following data is for illustrative purposes and does not represent this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.02 | 48 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96[7] |
| ML210 | HT-29 | Colon Cancer | ~0.05 | Not Specified[8] |
| ML210 | CRL-1739 | Gastric Cancer | ~0.05 | Not Specified[8] |
| Gpx4-IN-3 | 4T1 | Murine Breast Cancer | 0.78 | Not Specified |
| Gpx4-IN-3 | MCF-7 | Human Breast Cancer | 6.9 | Not Specified |
| Gpx4-IN-3 | HT1080 | Human Fibrosarcoma | 0.15 | Not Specified |
Signaling Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role and efficacy of this compound in inducing ferroptosis.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound and its IC50 value in a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor, for rescue experiment)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X stock of a ferroptosis inhibitor (e.g., Ferrostatin-1 at 2 µM) for rescue experiments.
-
Treatment: Remove the old medium and add the 2X compound solutions. For rescue experiments, add the 2X ferroptosis inhibitor solution alongside the 2X this compound solution. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24-48 hours).
-
Viability Measurement: After incubation, measure cell viability using an MTT or luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid ROS, a key hallmark of ferroptosis, upon treatment with this compound.
Materials:
-
Cells treated as in Protocol 1
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and controls as described above.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Imaging: Visualize the cells using a fluorescence microscope. The oxidized probe fluoresces green, while the reduced probe fluoresces red. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Quantify the shift in fluorescence from red to green.
-
Protocol 3: Western Blot Analysis of GPX4
Objective: To confirm the presence of GPX4 in the cell line of interest and to assess any changes in its expression levels upon treatment, although this compound is expected to be an inhibitor rather than affecting expression.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-GPX4 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the ferroptosis signaling pathway. As a potent inhibitor of GPX4, it provides a direct means of inducing this specific form of cell death. The experimental protocols and workflows detailed in this guide offer a robust framework for characterizing the effects of this compound and other GPX4 inhibitors. Further research into the specific activities and potential therapeutic applications of this compound is warranted, particularly in the context of overcoming drug resistance in cancer. The continued exploration of compounds targeting the GPX4-ferroptosis axis holds significant promise for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HT1080 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
The Structure-Activity Relationship of Covalent GPX4 Inhibitors: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that protects cells from membrane lipid peroxidation, acting as a central regulator of ferroptosis, an iron-dependent form of programmed cell death. The direct inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of covalent GPX4 inhibitors. While specific SAR data for the compound GPX4-IN-11 (also known as compound I14) and its analogs are contained within a primary research article that is not publicly accessible at the time of this writing (Huang, W., et al. Eur J Med Chem. 2024), this document will use data from other well-characterized covalent inhibitors to illustrate the core principles of SAR, detail essential experimental protocols, and visualize the key biological and experimental pathways.
Introduction: GPX4 as a Therapeutic Target
Glutathione Peroxidase 4 is a unique, monomeric, selenium-containing enzyme that reduces phospholipid hydroperoxides within biological membranes and lipoproteins.[1] This function is essential for preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][3] The inhibition of GPX4 leads to a buildup of toxic lipid peroxides, culminating in ferroptosis.[4] This mechanism is particularly relevant in certain therapy-resistant cancers, which have been shown to be uniquely dependent on GPX4 for survival.[3]
Small molecule inhibitors of GPX4 are broadly categorized into two classes: Class 1 inhibitors, such as erastin, which act indirectly by depleting glutathione (GSH), and Class 2 inhibitors, like RSL3 and ML210, which directly and covalently bind to the active site of GPX4.[5] All known potent, cell-active GPX4 inhibitors achieve their effect by forming a covalent bond with the catalytic selenocysteine (B57510) (Sec) residue in the enzyme's active site.[6] This guide focuses on the SAR of these direct, covalent inhibitors.
Structure-Activity Relationship (SAR) of Covalent GPX4 Inhibitors
The development of potent and selective GPX4 inhibitors relies on the careful optimization of the chemical scaffold and the electrophilic "warhead" that reacts with the active site selenocysteine.
The Importance of the Electrophilic Warhead
Direct inhibition of GPX4 requires a covalent modification of its active-site selenocysteine.[6] SAR studies have systematically evaluated various electrophilic groups for their ability to target this residue. A survey of over 25 electrophilic warheads revealed that only highly reactive electrophiles, such as chloroacetamides and propiolamides, are effective.[6][7] Electrophiles with attenuated reactivity were found to be unable to inhibit GPX4, suggesting that the selenocysteine residue, despite its expected high nucleophilicity, is not easily accessible.[6]
Highly reactive propiolamides can substitute for chloroacetamide and nitroisoxazole warheads in GPX4 inhibitors.[7] This has led to the exploration of "masked" electrophiles—prodrug strategies where a highly reactive warhead is protected and only becomes active in situ, potentially improving selectivity and pharmacokinetic properties.[6]
Scaffold Optimization
The scaffold of a GPX4 inhibitor serves to correctly position the electrophilic warhead within the shallow active site for optimal reaction with the selenocysteine. Structure-activity relationship studies on various scaffolds have demonstrated that even minor modifications can significantly impact inhibitory activity.
Disclaimer: The following table presents representative data for a series of known covalent GPX4 inhibitors to illustrate a typical SAR study. This is not the data for this compound or its analogs.
Table 1: Illustrative SAR Data for a Series of Covalent GPX4 Inhibitors
| Compound ID | Scaffold Modification | Warhead | GPX4 Enzymatic IC₅₀ (nM)[8] | Cell Viability EC₅₀ (nM) (HT-1080 cells)[9] |
| Parent-1 | Core Scaffold | Chloroacetamide | 120 | 150 |
| Analog-1A | Addition of methyl group at R₁ | Chloroacetamide | 542 | 600 |
| Analog-1B | Addition of methoxy (B1213986) group at R₁ | Chloroacetamide | 98 | 110 |
| Analog-1C | Replacement of phenyl with thiophene (B33073) at R₂ | Chloroacetamide | 75 | 90 |
| Analog-1D | Core Scaffold | Propiolamide (B17871) | 130 | 160 |
| Analog-1E | Core Scaffold | Acrylamide (B121943) | > 10,000 | > 10,000 |
Data are hypothetical and for illustrative purposes only.
-
Substitution at R₁: A small, electron-donating methoxy group (Analog-1B) improves potency compared to the parent compound, while a bulkier methyl group (Analog-1A) is detrimental.
-
Scaffold Hopping at R₂: Bioisosteric replacement of a phenyl ring with a thiophene ring (Analog-1C) enhances activity, suggesting favorable interactions in that region of the binding pocket.
-
Warhead Reactivity: Replacing the highly reactive chloroacetamide with a less reactive acrylamide (Analog-1E) results in a complete loss of activity, highlighting the necessity of a potent electrophile. The propiolamide warhead (Analog-1D) shows comparable activity to the chloroacetamide.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the biological context and experimental approach for studying GPX4 inhibitors.
Key Experimental Protocols
The following protocols are fundamental for characterizing GPX4 inhibitors and establishing their SAR.
GPX4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant GPX4. A common method monitors the consumption of NADPH in a coupled-enzyme system.[10]
-
Principle: GPX4 reduces a substrate (e.g., phosphatidylcholine hydroperoxide) using GSH, producing GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH decrease, monitored by absorbance at 340 nm, is proportional to GPX4 activity.
-
Materials:
-
Recombinant human GPX4 protein
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH), reduced form
-
Phosphatidylcholine hydroperoxide (substrate)
-
Assay Buffer (e.g., Tris-HCl with EDTA)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent plate
-
Plate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GR, GSH, and NADPH.
-
Add test compounds at various concentrations (serial dilutions) to the wells. Include a positive control (e.g., RSL3) and a vehicle control (DMSO).
-
Add recombinant GPX4 to all wells except for a no-enzyme control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding the substrate, phosphatidylcholine hydroperoxide.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value.
-
Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines, providing a measure of their cellular potency (EC₅₀ or GI₅₀).
-
Principle: Metabolically active cells reduce a reagent (e.g., MTT, resazurin) to a colored or fluorescent product, or they produce ATP (measured by luminescence, e.g., CellTiter-Glo). The signal is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., HT-1080, which is sensitive to ferroptosis)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubate for a defined period (e.g., 72 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC₅₀ value.
-
Lipid Peroxidation Assay
This assay confirms that the observed cell death is mediated by ferroptosis by measuring the accumulation of lipid ROS.
-
Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The increase in the green/red fluorescence ratio, measured by flow cytometry, indicates lipid peroxidation.
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at a concentration around its EC₅₀ for a suitable time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Harvest the cells and resuspend them in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red channels.
-
An increase in the ratio of green to red fluorescence intensity indicates lipid peroxidation.
-
Conclusion
The rational design of direct, covalent GPX4 inhibitors is a promising avenue for developing novel anticancer therapeutics. The structure-activity relationship in this class of compounds is driven by a delicate balance between a highly reactive electrophilic warhead and a scaffold that provides optimal positioning within the enzyme's active site. While the specific SAR data for this compound remains within its primary publication, the principles, pathways, and protocols outlined in this guide provide a robust framework for researchers in the field. Future development will likely focus on novel warheads and masking strategies to enhance the selectivity and drug-like properties of these potent ferroptosis inducers.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis and Metabolic Dysregulation: Emerging Chemical Targets in Cancer and Infection | MDPI [mdpi.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of GPX4 inhibitor warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: A Technical Guide to Identifying the Binding Site of Covalent Inhibitors on GPX4
For Immediate Release
[City, State] – [Date] – In the intricate dance of drug discovery, understanding the precise interaction between a small molecule and its protein target is paramount. This technical guide delves into the methodologies for identifying the binding site of covalent inhibitors on Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the ferroptosis cell death pathway and a promising target for novel cancer therapies. While specific data for a compound designated "GPX4-IN-11" is not publicly available, this paper will use the well-characterized covalent inhibitor ML162 as a prime example to illuminate the experimental workflows and data analysis central to this endeavor.
The unique catalytic mechanism of GPX4, which relies on a highly reactive selenocysteine (B57510) (Sec) residue within a shallow active site, presents a significant challenge for the development of traditional, non-covalent inhibitors.[1][2] Consequently, the focus has shifted towards covalent inhibitors that form a permanent bond with the enzyme, most notably with the catalytic selenocysteine at position 46 (Sec46).[3][4][5][6]
The Covalent Handshake: Targeting the Catalytic Selenocysteine
Covalent inhibitors of GPX4 are designed to possess an electrophilic "warhead" that reacts with the nucleophilic selenocysteine residue in the enzyme's active site.[3][6] This irreversible binding effectively inactivates the enzyme, leading to an accumulation of lipid peroxides and subsequent cell death via ferroptosis.[1][7] Several classes of covalent inhibitors have been identified, with chloroacetamides like ML162 and RSL3 being among the most potent.[3][4][8]
Table 1: Representative Covalent Inhibitors of GPX4 and their Mechanism
| Inhibitor Class | Example(s) | Warhead | Target Residue | Mechanism of Action |
| Chloroacetamides | ML162, RSL3 | Chloroacetamide | Selenocysteine (Sec46) | Covalent alkylation of the selenol group, leading to irreversible enzyme inactivation.[3][4][8] |
| Nitroisoxazoles | ML210 | Masked nitrile oxide | Selenocysteine (Sec46) | Intracellular conversion to a reactive nitrile oxide that covalently modifies the selenocysteine.[8] |
| Indole (B1671886) Nitroolefins | Compounds 14 & 16 | Nitroolefin | Selenocysteine (Sec46) | Covalent inhibition leading to increased lipid peroxidation and ferroptosis.[1] |
| Propiolamides | Compound 8 | Propiolamide | Selenocysteine (Sec46) | Highly reactive electrophile that covalently binds to the catalytic selenocysteine.[3] |
Deciphering the Interaction: Key Experimental Protocols
A multi-pronged approach is essential to confidently identify and characterize the binding site of a covalent inhibitor on GPX4.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[9][10] The principle lies in the fact that ligand binding typically increases the thermal stability of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells of interest and treat with the covalent inhibitor (e.g., this compound) or a vehicle control for a defined period.
-
Heating: Aliquot the cell lysate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of soluble GPX4 remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble GPX4 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates direct binding and stabilization of GPX4.[9][11]
Mass Spectrometry-Based Proteomics
Mass spectrometry is instrumental in pinpointing the exact amino acid residue that is covalently modified by the inhibitor.
Experimental Protocol: Mass Spectrometry for Covalent Adduct Identification
-
Incubation: Incubate purified recombinant GPX4 with the covalent inhibitor.
-
Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis: Search the MS/MS spectra against the GPX4 protein sequence, including a modification corresponding to the mass of the inhibitor on the selenocysteine residue. Identification of a peptide with this specific mass shift confirms the covalent binding and identifies Sec46 as the binding site.[4][5]
X-ray Crystallography
For the ultimate structural confirmation, co-crystallization of the inhibitor with GPX4 provides a high-resolution view of the binding mode.
Experimental Protocol: X-ray Crystallography of GPX4-Inhibitor Complex
-
Protein Expression and Purification: Express and purify wild-type or a suitable mutant of human GPX4.[4][5]
-
Complex Formation: Incubate the purified GPX4 with the covalent inhibitor to form the covalent adduct.
-
Crystallization: Screen for crystallization conditions to obtain high-quality crystals of the GPX4-inhibitor complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure. The resulting electron density map will reveal the precise location and orientation of the inhibitor covalently bound to the selenocysteine residue.[4][5]
Visualizing the Process and the Binding Event
The following diagrams illustrate the workflow for identifying a covalent inhibitor's binding site and the resulting molecular interaction.
Caption: Experimental workflow for identifying the binding site of a covalent GPX4 inhibitor.
Caption: Schematic of a covalent inhibitor binding to the catalytic Sec46 of GPX4.
Quantitative Data for Known GPX4 Inhibitors
While specific data for this compound is unavailable, the following table presents representative data for well-studied covalent GPX4 inhibitors.
Table 2: In Vitro Potency of Representative GPX4 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type |
| RSL3 | BJeLR | ~0.02 - 12 | Cell Viability[14] |
| ML162 | Various | Nanomolar to low micromolar | Cell Viability[14] |
| ML210 | Various | Similar to RSL3 and ML162 | Cell Viability[8] |
Conclusion
The identification of the binding site of covalent inhibitors on GPX4 is a critical step in the development of novel therapeutics targeting ferroptosis. Through a combination of biophysical, proteomic, and structural biology techniques, researchers can gain a detailed understanding of the molecular interactions driving inhibitor potency and selectivity. The methodologies outlined in this guide, exemplified by the study of inhibitors like ML162, provide a robust framework for the characterization of new chemical entities, paving the way for the rational design of next-generation GPX4-targeted drugs.
References
- 1. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligandability at the membrane interface of GPx4 revealed through a reverse micelle fragment screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Effect of GPX4 Inhibition on Lipid Peroxidation: A Technical Guide
Disclaimer: As of December 2025, the specific compound "GPX4-IN-11" is not documented in publicly available scientific literature. Therefore, this guide utilizes data and protocols from well-characterized, potent, and selective Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, primarily RSL3 , to provide a representative and in-depth technical overview for researchers, scientists, and drug development professionals. This document will detail the core principles, experimental methodologies, and expected outcomes of GPX4 inhibition on lipid peroxidation.
Introduction: GPX4 and Lipid Peroxidation in Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage.[1] Its primary function is to reduce phospholipid hydroperoxides (PLOOH) directly within biological membranes to their corresponding non-toxic alcohols, using glutathione (GSH) as a cofactor.[2][3] This activity is vital for maintaining membrane integrity and preventing the iron-dependent form of regulated cell death known as ferroptosis.[1]
Ferroptosis is characterized by the lethal accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[4] Inhibition of GPX4 is a direct and potent method for inducing ferroptosis, making GPX4 inhibitors invaluable tools for studying this cell death pathway and exploring its therapeutic potential in diseases like cancer.[2] Small molecule inhibitors, such as RSL3, directly and covalently bind to the active site of GPX4, inactivating the enzyme and initiating the cascade of events leading to ferroptosis.[3][5]
This guide provides a comprehensive overview of the effects of direct GPX4 inhibition, using RSL3 as a principal example, on the induction of lipid peroxidation.
Quantitative Data: Efficacy of GPX4 Inhibitors
The efficacy of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability. This value represents the concentration of the inhibitor required to reduce a cell population by 50% over a specified time period. The IC50 can vary significantly depending on the cell line.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| RSL3 | HCT116 | Human Colorectal Cancer | 4.084 | 24 hours | [3] |
| RSL3 | LoVo | Human Colorectal Cancer | 2.75 | 24 hours | [3] |
| RSL3 | HT29 | Human Colorectal Cancer | 12.38 | 24 hours | [3] |
| RSL3 | Primary Hippocampal Cultures | Murine Neurons | 14.29 | 24 hours | [6] |
| RSL3 | MCF7, MDAMB415, ZR75-1 | Human Luminal Breast Cancer | > 2 | 3 days | [4] |
Core Signaling Pathway
Inhibition of GPX4 disrupts the cellular antioxidant defense system, leading to a cascade of events culminating in ferroptotic cell death. The core signaling pathway is a linear progression from enzyme inactivation to membrane damage.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of GPX4 inhibitors on lipid peroxidation and cell viability.
Cell Viability Assay (MTT Assay)
This protocol determines the IC50 of a GPX4 inhibitor by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GPX4 Inhibitor (e.g., RSL3)
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the GPX4 inhibitor in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control, and plot a dose-response curve to determine the IC50 value.[6]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This flow cytometry-based assay directly measures lipid ROS accumulation, a hallmark of ferroptosis. The C11-BODIPY 581/591 probe shifts its fluorescence from red to green upon oxidation by lipid peroxides.
Materials:
-
Cells treated with a GPX4 inhibitor
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the GPX4 inhibitor (e.g., at its IC50 concentration) for a specified time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Prepare a 2-10 µM working solution of C11-BODIPY 581/591 in serum-free medium or HBSS.[7]
-
Cell Harvest: Harvest the treated cells (e.g., by trypsinization) and wash once with PBS.
-
Incubation: Resuspend the cell pellet in the C11-BODIPY working solution and incubate for 30 minutes at 37°C, protected from light.[7][8]
-
Washing: Wash the cells twice with PBS to remove excess probe.[7]
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Detect the green fluorescence (oxidized probe, FITC channel) and red fluorescence (reduced probe, PE-Texas Red or similar channel).[9]
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity or the percentage of cells positive for green fluorescence.[9] An increase in the green signal indicates lipid peroxidation.
Western Blot for GPX4 Expression
This protocol is used to confirm that certain inhibitors (like FIN56) cause the degradation of the GPX4 protein or to verify GPX4 levels in different cell lines.
Materials:
-
Cells treated with inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4 (e.g., Cell Signaling Technology #52455)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Clear the lysate by centrifugation and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.[7]
Experimental Workflow Visualization
A systematic approach is crucial for evaluating the effect of a GPX4 inhibitor on lipid peroxidation. The following workflow outlines the key experimental stages.
References
- 1. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on GPX4-IN-11 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to conventional therapies.[1] At the heart of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides.[1] Consequently, the inhibition of GPX4 has become a key strategy to induce ferroptosis in cancer cells. This technical guide focuses on the preliminary studies of a novel, non-covalent GPX4 inhibitor, GPX4-IN-11 (also known as compound I14), and its synergistic effects with chemotherapy in cancer cell lines.
Core Concepts: The GPX4-Ferroptosis Axis
The canonical pathway defending against ferroptosis involves the system Xc-/glutathione (GSH)/GPX4 axis.[1] System Xc- imports cystine, which is a precursor for the synthesis of the antioxidant GSH. GPX4 then utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby preventing the initiation of ferroptosis. Inhibition of GPX4 disrupts this crucial antioxidant pathway, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
This compound: A Novel Non-Covalent Inhibitor
This compound is a recently identified potent inhibitor of GPX4 with a dissociation constant (K_D) of 45.7 μM. It is actively being investigated for its role in inducing ferroptosis. A recent study has highlighted its potential in overcoming chemoresistance in non-small cell lung cancer (NSCLC) cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Efficacy of this compound and Docetaxel (B913) in A549/DTX Cells
| Treatment | IC50 (μM) |
| This compound | Data not available in the public domain |
| Docetaxel | Data not available in the public domain |
| This compound + Docetaxel | Synergistic cytotoxicity observed[1] |
Note: Specific IC50 values for this compound are not yet publicly available and would be detailed in the full study by Huang et al., 2024.
Table 2: Mechanistic Observations of this compound in Combination with Docetaxel
| Parameter | Observation |
| Cell Death Mechanism | Promotion of ferroptotic cell death[1] |
| Signaling Pathway Modulation | p53, MAPK, NF-κB, PI3K/Akt pathways[1] |
| Immune Response | Modulation of immune responses[1] |
Signaling Pathways and Experimental Workflows
GPX4 Inhibition and Ferroptosis Induction
The primary mechanism of action of this compound is the inhibition of GPX4, which leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death.
Caption: Inhibition of GPX4 by this compound leads to ferroptosis.
Synergistic Action with Docetaxel
This compound has been shown to act synergistically with the chemotherapeutic agent docetaxel to overcome drug resistance in NSCLC cells.[1] This suggests a multi-faceted mechanism involving the induction of ferroptosis and modulation of key signaling pathways.
Caption: Synergistic effect of this compound and Docetaxel.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel GPX4 inhibitor like this compound.
Caption: Experimental workflow for in vitro evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following are generalized protocols for key assays used in the study of GPX4 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with other agents.
Materials:
-
Cancer cell lines (e.g., A549/DTX)
-
Complete culture medium
-
This compound
-
Docetaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, docetaxel, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and/or other compounds for the desired time.
-
Staining: Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) in culture medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with PBS or HBSS to remove excess probe.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the shift in fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Protocol 3: Western Blot Analysis
This protocol is used to determine the levels of specific proteins, such as GPX4, to confirm the on-target effects of the inhibitor and to investigate the modulation of signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The preliminary studies on this compound indicate its potential as a novel therapeutic agent for inducing ferroptosis in cancer cells, particularly in the context of overcoming chemoresistance. The synergistic effect with docetaxel in NSCLC cells highlights a promising combination therapy strategy.[1] Future research should focus on elucidating the detailed molecular mechanisms underlying this synergy, including the precise roles of the p53, MAPK, NF-κB, and PI3K/Akt signaling pathways. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound as a single agent and in combination therapies. The development of this and other selective GPX4 inhibitors holds significant promise for expanding the arsenal (B13267) of anti-cancer treatments.
References
The Foundational Pillars of GPX4 Inhibition: A Technical Guide to the Core Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has opened new avenues in therapeutic development, particularly in oncology. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a unique selenoenzyme that stands as the primary defender against the onslaught of lipid hydroperoxides. The inhibition of GPX4 has emerged as a key strategy to induce ferroptosis and eliminate therapy-resistant cancer cells. This technical guide delves into the foundational research that established GPX4 as a central regulator of ferroptosis and paved the way for the development of GPX4 inhibitors. We will explore the key experiments, present critical quantitative data, and provide detailed methodologies that underpin our current understanding.
The Seminal Discovery: GPX4 as the Linchpin of Ferroptosis
The pivotal role of GPX4 in ferroptosis was extensively detailed in a landmark 2014 study by Yang et al. published in Cell[1][2][3][4][5]. This research identified GPX4 as the common mediator for the lethality of a dozen small molecules that induce ferroptosis, termed ferroptosis-inducing compounds (FINs). The study elegantly dissected the mechanisms of these FINs, categorizing them into two distinct classes based on their mode of GPX4 inhibition.
Class I FINs: Indirect Inhibition via Glutathione Depletion
Compounds like erastin (B1684096) were found to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4's enzymatic activity. By depleting the cellular pool of GSH, erastin indirectly cripples GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2]
Class II FINs: Direct Inhibition of GPX4
The second class of compounds, exemplified by (1S, 3R)-RSL3 , were discovered to induce ferroptosis without depleting GSH levels. This suggested a more direct mechanism of action. A sophisticated chemoproteomics approach was employed to identify the direct cellular target of RSL3, which pinpointed GPX4 as the top candidate.[1][2]
Signaling Pathways of GPX4 Inhibition
The distinct mechanisms of Class I and Class II FINs are visualized in the signaling pathway diagram below.
Quantitative Data on Foundational GPX4 Inhibitors
The potency of early ferroptosis inducers varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for erastin and RSL3 in a selection of cell lines, as reported in foundational and subsequent studies.
Table 1: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 30.88 | 24 | [6] |
| SiHa | Cervical Cancer | 29.40 | 24 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 | [6] |
| MCF-7 | Breast Cancer | 80 | 24 | [6] |
| HGC-27 | Gastric Cancer | 14.39 | Not Specified | [6] |
Table 2: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HN3 | Head and Neck Cancer | 0.48 | 72 | [6] |
| HN3-rslR | Head and Neck Cancer (resistant) | 5.8 | 72 | [6] |
| A549 | Non-small cell lung cancer | 0.5 | 24 | [7] |
| H1975 | Non-small cell lung cancer | 0.15 | 24 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 | [6] |
| HCC1937 | Breast Cancer | 0.85 | 96 | [6] |
| MCF7 | Luminal Breast Cancer | > 2 | 72 | [6] |
| MDAMB415 | Luminal Breast Cancer | > 2 | 72 | [6] |
| ZR75-1 | Luminal Breast Cancer | > 2 | 72 | [6] |
A New Perspective: The RSL3 and ML162 Target Controversy
Detailed Methodologies for Key Experiments
The foundational research on GPX4 inhibitors relied on a series of key experimental techniques to elucidate the mechanism of action of these compounds. Below are detailed protocols for some of these essential assays.
Measurement of Cellular Glutathione (GSH) Levels
Principle: This protocol describes a colorimetric method using Ellman's reagent (DTNB) to quantify the levels of reduced glutathione (GSH) in cell lysates. DTNB reacts with sulfhydryl groups, such as those in GSH, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency in a multi-well plate.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay.
-
-
Deproteinization:
-
To an aliquot of the cell lysate, add an equal volume of 10% metaphosphoric acid.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
GSH Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add 20 µL of the deproteinized sample or standard.
-
Add 160 µL of 0.25 M sodium phosphate (B84403) buffer (pH 7.6) containing 5 mM EDTA.
-
Add 20 µL of 6 mM DTNB in the same buffer.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples by comparing the absorbance to the standard curve.
-
Measurement of Lipid ROS using C11-BODIPY 581/591
Principle: C11-BODIPY 581/591 is a fluorescent probe that is incorporated into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid hydroperoxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Protocol:
-
Cell Treatment:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with the desired compounds for the specified time.
-
-
Staining:
-
Prepare a 2 µM working solution of C11-BODIPY 581/591 in cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cells on a flow cytometer equipped with lasers and filters to detect both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Quantify the fluorescence intensity in both channels using image analysis software.
-
-
Chemoproteomics for Target Identification of Covalent Inhibitors
Principle: This method is used to identify the cellular targets of covalent inhibitors, such as RSL3, which contains a reactive chloroacetamide group. The inhibitor is modified with a "clickable" tag (e.g., an alkyne group). Cells are treated with the tagged inhibitor, which covalently binds to its protein targets. After cell lysis, a reporter molecule (e.g., biotin-azide) is attached to the tagged proteins via a click chemistry reaction. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.
Experimental Workflow:
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 [cancer.fr]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ferroptotic cancer cell death by GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Faculty Collaboration Database - Regulation of ferroptotic cancer cell death by GPX4. Cell 2014 Jan 16;156(1-2):317-331 [fcd.mcw.edu]
- 5. Regulation of ferroptotic cancer cell death by GPX4. | Kenichi Shimada [kenichishimada.scholars.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Use of GPX4 Inhibitors in Cell Culture
Disclaimer: The specific compound "GPX4-IN-11" was not identifiable in publicly available scientific literature. The following application notes and protocols are based on the established methodologies for other potent, direct inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), such as RSL3 and generically described GPX4 inhibitors. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from a regulated form of cell death known as ferroptosis.[1] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to cell membrane damage and death.[1] GPX4, a selenoprotein, plays a central role in mitigating ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2] In various cancer types, elevated GPX4 expression is associated with tumor survival and resistance to therapy, making it a compelling target for drug development.[3] Small molecule inhibitors of GPX4 are valuable tools for inducing ferroptosis and studying its underlying mechanisms.
Mechanism of Action
Direct GPX4 inhibitors typically function by covalently binding to the active site of the GPX4 protein. This inactivation of GPX4's enzymatic activity prevents the detoxification of lipid peroxides. The subsequent accumulation of these lipid ROS, in the presence of intracellular iron, leads to oxidative damage of the cell membrane, culminating in ferroptotic cell death.
Data Presentation
The efficacy of GPX4 inhibitors is cell-line dependent. Below is a summary of representative IC50 values for the well-characterized GPX4 inhibitor RSL3 in various cancer cell lines. This data serves as a reference for establishing effective concentration ranges in new experimental systems.
| Cell Line | Cancer Type | RSL3 IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | ~200 | [4] |
| A375 | Melanoma | ~100-200 | [5] |
| A549 | Lung Cancer | ~500 | [5] |
| T47D | Breast Cancer | >1000 | [4] |
| MCF-7 | Breast Cancer | >1000 | [4] |
Experimental Protocols
Cell Culture and Treatment with a GPX4 Inhibitor
This protocol describes the general procedure for treating cultured mammalian cells with a GPX4 inhibitor to induce ferroptosis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 96-well for viability, 6-well for Western blot)
-
GPX4 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates at a predetermined density. The optimal density will depend on the cell line and experiment duration.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the GPX4 inhibitor in complete cell culture medium. A starting concentration range of 10 nM to 10 µM is recommended.[6]
-
Remove the old medium from the cells and add the medium containing the GPX4 inhibitor or vehicle control.
-
Incubate the cells for the desired time period (typically 24-72 hours).[6]
Cell Viability Assay (MTS Assay)
This protocol measures cell viability to determine the cytotoxic effects of the GPX4 inhibitor.
Materials:
-
Cells treated with GPX4 inhibitor in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Western Blot Analysis for GPX4 and Ferroptosis Markers
This protocol is for assessing the protein levels of GPX4 and other markers of ferroptosis, such as ACSL4 and SLC7A11.[1]
Materials:
-
Cells treated with GPX4 inhibitor in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-SLC7A11, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[7]
Materials:
-
Cells treated with GPX4 inhibitor
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
HBSS or PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).
-
After treatment with the GPX4 inhibitor, harvest the cells.
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Resuspend the cells in HBSS or serum-free medium containing 1-10 µM C11-BODIPY 581/591.[7]
-
Incubate the cells for 30 minutes at 37°C, protected from light.[7]
-
Wash the cells twice with HBSS or PBS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy. The oxidized probe fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: The GPX4 signaling pathway in the regulation of ferroptosis.
Caption: Experimental workflow for characterizing a GPX4 inhibitor.
References
- 1. Iberverin Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells [mdpi.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High Expression of SLC7A11 and GPX4 are Significantly Correlated with β-Catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GPX4-IN-11 Treatment
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that plays a central role in the inhibition of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] GPX4 functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[3] Inhibition of GPX4 has emerged as a promising therapeutic strategy in various diseases, particularly in cancer, where tumor cells often exhibit an increased susceptibility to ferroptosis.[4]
GPX4-IN-11 is a small molecule inhibitor designed to target GPX4. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptotic cell death.[5] These application notes provide a comprehensive overview of the recommended concentration ranges, experimental protocols, and the underlying mechanism of action for the use of this compound in research settings.
Mechanism of Action
This compound, like other Class II ferroptosis inducers, directly targets and inactivates GPX4.[6] The enzymatic activity of GPX4 is dependent on a selenocysteine (B57510) residue in its active site. Covalent binding of inhibitors to this site leads to the irreversible inactivation of the enzyme.[2] This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to an accumulation of toxic lipid peroxides. In the presence of intracellular iron, these lipid peroxides can initiate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and culminating in cell death through ferroptosis.[7]
The System Xc-/GSH/GPX4 axis is the canonical pathway for protection against ferroptosis.[7] System Xc- mediates the uptake of cystine, which is a precursor for the synthesis of glutathione (GSH). GSH is an essential cofactor for GPX4 activity.[3] By directly inhibiting GPX4, this compound bypasses the need for GSH depletion to induce ferroptosis, making it a direct and potent inducer of this cell death pathway.[8]
Figure 1: Simplified signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.
Recommended Concentration Range
The optimal concentration of this compound for inducing ferroptosis is highly dependent on the specific cell line being investigated, as intrinsic resistance to ferroptosis can vary.[9] It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line.
As a starting point, a concentration range of 10 nM to 10 µM is often effective for GPX4 inhibitors.[9] The following table provides reference IC50 values for other well-characterized GPX4 inhibitors in various cancer cell lines, which can serve as a guide for designing initial experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | MOLM-13 | Acute Myeloid Leukemia | ~0.1 | [10] |
| RSL3 | MV4-11 | Acute Myeloid Leukemia | ~0.1 | [10] |
| RSL3 | H9c2 | Cardiomyoblast | ~0.2 | [11] |
| RSL3 | TPC1 | Thyroid Cancer | ~0.1 | [11] |
| Compound 16 | 22Rv1 | Urological Cancer | 1.53 | [4] |
| Compound 14 | 22Rv1 | Urological Cancer | 10.94 | [4] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 10 nM to 10 µM.[9] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[5]
-
Viability Measurement (using CellTiter-Glo® as an example): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5] b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.[5] c. Mix the contents on a plate shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
-
Data Analysis: a. Subtract the background luminescence (medium only) from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control. c. Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[6]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay is used to detect the accumulation of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY™ 581/591 probe
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., the IC50 value) for a suitable duration (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.[12]
-
Staining: a. Prepare a 1-10 µM working solution of C11-BODIPY™ 581/591 in serum-free medium or HBSS.[5][9] b. Remove the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[5] c. Add the C11-BODIPY™ working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Wash the cells twice with PBS.[9]
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The fluorescence of the C11-BODIPY™ probe shifts from red to green upon oxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them on a flow cytometer to quantify the shift in fluorescence.
-
Protocol 3: Western Blotting for GPX4 Target Engagement
This protocol confirms that this compound treatment leads to the degradation or modification of the GPX4 protein.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: a. Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.[5] b. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[5]
Figure 2: General experimental workflow for in vitro studies using this compound.
Troubleshooting
-
Low or No Response to this compound:
-
Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis.[9] Consider using a different cell line or co-treatment with agents that sensitize cells to ferroptosis.
-
Incorrect Concentration: The concentration of this compound may be too low. Perform a broad dose-response curve to identify the effective range.
-
Compound Stability: Ensure the proper storage and handling of the this compound stock solution.
-
-
High Background in Assays:
-
Vehicle Effects: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not causing toxicity.
-
Assay Conditions: Optimize assay parameters such as incubation times and reagent concentrations.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Low-dose hypomethylating agents cooperate with ferroptosis inducers to enhance ferroptosis by regulating the DNA methylation-mediated MAGEA6-AMPK-SLC7A11-GPX4 signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of a Novel GPX4 Inhibitor (GPX4-IN-11)
Disclaimer: No specific in vivo administration or dosing guidelines for a compound designated "GPX4-IN-11" are currently available in the public domain. The following application notes and protocols are based on published data for other well-characterized GPX4 inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel GPX4 inhibitors. It is imperative to conduct dose-escalation and toxicity studies for any new compound, including "this compound," before commencing efficacy studies.
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer biology, where some tumor cells exhibit a heightened dependency on this enzyme for survival.[3][4] This document provides a detailed overview of the mechanism of action of GPX4 inhibitors, a summary of in vivo dosing for known inhibitors, and generalized protocols for in vivo administration and efficacy studies.
Mechanism of Action
GPX4 is a selenoprotein that, in the presence of glutathione (GSH), reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[1] This function is essential for maintaining cell membrane integrity. Small molecule inhibitors of GPX4 disrupt this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis.[1][4] This pathway is a key target in cancer therapy as many cancer cells, especially those resistant to conventional therapies, are vulnerable to ferroptosis induction.[5][6]
Quantitative Data Summary: In Vivo Dosing of Known GPX4 Inhibitors
The following table summarizes in vivo administration and dosing information for several known GPX4 inhibitors. This data can be used as a starting point for designing studies with a novel GPX4 inhibitor like this compound.
| Inhibitor Name | Animal Model | Tumor Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| Gpx4-IN-9 (A16) | Mouse | Pancreatic Cancer Xenograft | Intraperitoneal (i.p.) | 50 mg/kg | Daily | [1] |
| RSL3 | Mouse | Fibrosarcoma Xenograft | Subcutaneous (s.c.) | 100 mg/kg | Twice a week for 2 weeks | [7] |
| ML162 | Mouse | Not Specified | Not Specified | Not Specified | Not Specified | [3][8] |
| Compound C18 | Mouse | Triple-Negative Breast Cancer Xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Not Specified | [4] |
Signaling Pathway
The diagram below illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo vulnerabilities to GPX4 and HDAC inhibitors in drug-persistent versus drug-resistant BRAFV600E lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
GPX4-IN-11: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
GPX4-IN-11 is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis signaling pathway. By targeting GPX4, this small molecule induces ferroptotic cell death, making it a valuable tool for studying this regulated cell death process and for potential applications in drug development, particularly in oncology. These application notes provide detailed protocols for the proper solubility, storage, and use of this compound in various in vitro assays.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₄O₄ | [1][2] |
| Molecular Weight | 470.52 g/mol | [1][2] |
| CAS Number | 951570-56-2 | [1][2] |
| Appearance | Solid | [2] |
| Mechanism of Action | Potent inhibitor of GPX4 (KD = 45.7 μM), inducing ferroptosis. | [1][2] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Solubility
Table 1: Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.125 mL | 10.627 mL | 21.253 mL |
| 5 mM | 0.425 mL | 2.125 mL | 4.251 mL |
| 10 mM | 0.213 mL | 1.063 mL | 2.125 mL |
| 20 mM | 0.106 mL | 0.531 mL | 1.063 mL |
To aid dissolution, gentle warming (to 37°C) and vortexing or sonication may be applied.
Storage Conditions
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound exerts its effect by inhibiting GPX4, a central enzyme in the ferroptosis pathway. GPX4 is responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting the cell from oxidative damage. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately results in ferroptotic cell death. The core of this pathway is the SLC7A11-GSH-GPX4 axis[5][6].
Caption: The GPX4 signaling pathway in ferroptosis.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (IC₅₀ Determination)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A starting range of 0.01 µM to 100 µM is recommended. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Lipid Peroxidation Assay
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cell line of interest
-
This compound
-
Ferrostatin-1 (a ferroptosis inhibitor, for control)
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
PBS or HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with the desired concentration of this compound (e.g., the IC₅₀ concentration determined in Protocol 1). Include a vehicle control and a co-treatment group with this compound and Ferrostatin-1 (e.g., 1 µM).
-
Incubate for a relevant time period (e.g., 6-24 hours).
-
Wash the cells with pre-warmed PBS or HBSS.
-
Add medium containing C11-BODIPY™ 581/591 (final concentration 1-5 µM) and incubate for 15-30 minutes at 37°C, protected from light.
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze using a flow cytometer with excitation at 488 nm. The oxidized probe (green fluorescence) is detected in the FITC channel (e.g., 530/30 nm), and the reduced probe (red fluorescence) in the PE channel (e.g., 585/42 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Fluorescence Microscopy: Wash the cells with PBS and image immediately using a fluorescence microscope with appropriate filters for green and red fluorescence.
Caption: Workflow for Lipid Peroxidation Assay.
Protocol 3: Western Blot Analysis of GPX4
This protocol is to confirm the presence of GPX4 in the cell line of interest and to observe any changes in its expression levels, although this compound is an inhibitor and may not directly affect protein levels in short-term experiments.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Quality Control
-
Purity: The purity of this compound should be confirmed by the supplier's certificate of analysis (CoA), typically determined by HPLC and NMR.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control in all experiments to account for any effects of the solvent on the cells.
-
Positive and Negative Controls: In functional assays, use a known inducer of ferroptosis (e.g., RSL3) as a positive control and a ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control to validate the assay system.
-
Cell Line Authentication: Ensure the cell lines used are authenticated and free from mycoplasma contamination.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution into aqueous media, try to decrease the final concentration, increase the serum percentage in the medium, or use a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies[4][7].
-
Low Potency: If the expected biological activity is not observed, verify the storage conditions and age of the compound. Use a fresh aliquot of the stock solution.
-
Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and reagent concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Developing a Cell-Based Assay Using GPX4-IN-11 to Induce and Quantify Ferroptosis
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other cell death modalities such as apoptosis and necroptosis.[1][3] A central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a selenium-containing enzyme that plays a critical role in detoxifying lipid hydroperoxides within cellular membranes at the expense of glutathione (GSH).[4][5][6] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death.[7][8]
GPX4-IN-11 is a potent inhibitor of GPX4 with a reported dissociation constant (KD) of 45.7 μM.[9][10] By inhibiting GPX4, this compound serves as a valuable chemical tool to induce ferroptosis in a controlled manner, enabling researchers to study the underlying mechanisms of this cell death pathway and to screen for potential therapeutic agents that modulate it. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to induce and quantify ferroptosis.
Principle of the Assay
The assay is based on the specific inhibition of GPX4 by this compound, which leads to an increase in intracellular lipid peroxidation and subsequent cell death via ferroptosis. The induction of ferroptosis can be confirmed and quantified by measuring key hallmarks of this process:
-
Decreased Cell Viability: Inhibition of GPX4 is cytotoxic, leading to a measurable decrease in the number of viable cells.
-
Increased Lipid Peroxidation: The accumulation of lipid hydroperoxides is a central feature of ferroptosis and can be detected using fluorescent probes.[11][12]
-
Modulation by Ferroptosis Inhibitors: The effects of this compound can be rescued by co-treatment with specific inhibitors of ferroptosis, such as the lipophilic antioxidant Ferrostatin-1 (Fer-1), confirming the specificity of the induced cell death pathway.[13][14]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | InvivoChem | 951570-56-2 |
| Cell Line of Interest | ATCC | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| C11-BODIPY™ 581/591 | Thermo Fisher | D3861 |
| Ferrostatin-1 (Fer-1) | Sigma-Aldrich | SML0583 |
| 96-well clear bottom black plates | Corning | 3603 |
| 6-well plates | Corning | 3506 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50 Determination)
This protocol aims to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in the cell line of interest.
1. Cell Seeding: a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[13] c. As a negative control, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. d. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. e. Incubate for 24, 48, or 72 hours.[13]
3. Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.[13] f. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS, a key indicator of ferroptosis.[12]
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with this compound at a pre-determined effective concentration (e.g., 1-5 µM) for a shorter time course (e.g., 4, 6, or 8 hours).[13] c. Include a vehicle (DMSO) control and a co-treatment control with this compound and 1 µM Ferrostatin-1.[13]
2. Staining with C11-BODIPY™ 581/591: a. Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[13] b. Incubate for 30 minutes at 37°C.
3. Flow Cytometry Analysis: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cells in PBS. c. Analyze the cells using a flow cytometer. The oxidized form of the C11-BODIPY™ probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blot Analysis of GPX4 Expression
This protocol can be used to assess the levels of GPX4 protein following treatment, although this compound is an inhibitor and may not necessarily alter protein expression levels in short-term assays.
1. Cell Lysis and Protein Quantification: a. Seed cells in 6-well plates and treat with this compound for an appropriate time (e.g., 12 or 24 hours).[13] b. Lyse the cells in RIPA buffer on ice. c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA protein assay kit.[13]
2. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] c. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13] e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] f. Use β-actin as a loading control to normalize protein levels.
Data Presentation
Table 1: Example IC50 Values of GPX4 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.02 | [15] |
| RSL3 | OVCAR-3/PTX | Ovarian Cancer (Taxol-resistant) | ~2.5 | [15] |
| ML210 | HT29 | Colon Cancer | Not specified | [15] |
| GPX4-IN-4 | NCI-H1703 | Lung Cancer | 0.117 | [16] |
Table 2: Recommended Starting Concentrations for this compound Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (IC50) | 0.01 - 100 µM | 24 - 72 hours |
| Lipid Peroxidation | 1 - 10 µM | 4 - 8 hours |
| Western Blot | 1 - 10 µM | 12 - 24 hours |
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Assays for the measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Optimal Duration of GPX4-IN-11 Exposure for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for GPX4-IN-11 is not widely available. The following protocols and recommendations are based on the established methodologies for other potent, covalent Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors, such as RSL3 and ML162. Researchers are strongly advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, utilizing glutathione (GSH) as a cofactor.[1][2][3][4] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3][5] this compound is a novel small molecule inhibitor designed to covalently bind to and inactivate GPX4, thereby inducing ferroptosis. These application notes provide a comprehensive guide to determining the optimal exposure duration of this compound for the effective induction of ferroptosis in cultured cells.
Data Presentation: Recommended Starting Conditions for this compound
The optimal concentration and duration of this compound exposure are highly cell-line dependent.[5] Factors such as the endogenous expression level of GPX4, the cellular antioxidant capacity, and the metabolic state of the cells can influence their sensitivity to GPX4 inhibition. The following table provides a summary of recommended starting concentration ranges and exposure times for inducing ferroptosis with covalent GPX4 inhibitors, which can be adapted for initial experiments with this compound.
| Parameter | Recommended Range | Notes | References |
| This compound Concentration | 10 nM - 10 µM | A broad range is recommended for initial dose-response experiments to determine the IC50 value for your specific cell line. | [5] |
| Initial Exposure Duration | 24 - 72 hours | Cell viability assays are typically performed within this timeframe to assess the extent of cell death. | [5] |
| Lipid Peroxidation Assay Incubation | 6 - 24 hours | Shorter incubation times are often sufficient to detect the accumulation of lipid ROS, a key hallmark of ferroptosis. | |
| Positive Control | RSL3 (e.g., 1 µM) | A well-characterized covalent GPX4 inhibitor to validate the experimental setup. | |
| Negative Control | Ferrostatin-1 (e.g., 1 µM) | A ferroptosis-specific inhibitor used in rescue experiments to confirm the mechanism of cell death. | |
| Vehicle Control | DMSO (≤ 0.5%) | Ensure the final concentration of the solvent is non-toxic to the cells. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) of this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 20 nM to 20 µM for a final concentration range of 10 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C in a humidified incubator.[5]
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol details the detection of lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
This compound
-
Ferrostatin-1 (Fer-1)
-
C11-BODIPY 581/591 probe
-
6-well plates or chamber slides
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format and treat them with the determined IC50 concentration of this compound, this compound + Fer-1 (e.g., 1 µM), and a vehicle control for a relevant time point (e.g., 6-24 hours).[7]
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[6]
-
Washing: Gently wash the cells twice with PBS to remove the excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend them in FACS buffer (e.g., PBS with 2% FBS), and analyze them using a flow cytometer. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly. A shift from red to green fluorescence indicates lipid peroxidation.
-
Mandatory Visualizations
References
- 1. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Delivery Methods for GPX4-IN-11 in Animal Models: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
GPX4-IN-11 is a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] By inhibiting GPX4, this compound induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.[1] This mechanism of action makes this compound a valuable tool for studying the role of ferroptosis in various pathological conditions, particularly in cancer biology. These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed protocols and relevant pathway information to facilitate further research and drug development efforts.
Physicochemical Properties and Formulation
This compound is a hydrophobic compound, which presents challenges for in vivo delivery due to its poor aqueous solubility.[5] Effective formulation is critical to ensure adequate bioavailability and exposure in animal models. Common strategies to overcome the poor solubility of similar hydrophobic compounds include the use of co-solvents, surfactants, and lipid-based delivery systems.[5][6]
Solubility:
-
DMSO: Soluble
-
Aqueous Buffer: Insoluble (may precipitate upon dilution)[5]
Recommended Vehicles for In Vivo Administration:
-
A mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1][6]
-
Corn oil can also be used as a vehicle, particularly for oral or intraperitoneal administration.[6]
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet widely published, the following table summarizes key quantitative data for other relevant GPX4 inhibitors. This information can be used as a starting point for dose selection and experimental design. Researchers should perform dose-escalation studies to determine the optimal dose for their specific animal model and experimental goals.
| Compound | Target | IC50 / EC50 | In Vivo Model | Dosage and Route | Key Findings | Reference |
| GPX4-IN-4 | GPX4 | EC50 (HT1080 cells): 0.85 µM (1.5h), 0.09 µM (24h) | Mouse | 50 mg/kg, i.p., daily | No effect on WSU-DLCL2 tumor growth, but partial target engagement observed. | [7] |
| GPX4-IN-3 | GPX4 | Not specified | 4T1 mouse xenograft | 15-30 mg/kg, i.v., every two days | Significant tumor growth inhibition without obvious toxicity. | [1] |
| Gpx4-IN-9 (A16) | GPX4 | Potent cytotoxicity in pancreatic cancer cell lines | Pancreatic Cancer Xenograft (Mouse) | 50 mg/kg, i.p. | Potent cytotoxic effects. | [4] |
| RSL3 | GPX4 | Not specified | Mouse model | 30 mg/kg, i.p. | Modest decrease in GPX4 expression. | [8] |
Signaling Pathway
Inhibition of GPX4 by this compound directly triggers the ferroptosis pathway. GPX4 is a central regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[4] The inhibition of GPX4 leads to an accumulation of lipid ROS, which ultimately results in cell death.[1] The ferroptosis pathway is interconnected with other key signaling pathways, including the p53 and mTOR pathways. The tumor suppressor p53 can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter required for GSH synthesis.[1][9] Inhibition of the mTOR pathway can lead to the degradation of GPX4 protein, thereby sensitizing cells to ferroptosis.[1]
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal models, based on methodologies for similar hydrophobic small molecule inhibitors.[1][8] It is crucial to perform a dose-finding study for your specific animal model and experimental design.
Intravenous (IV) Administration
This protocol is adapted from studies using a mouse xenograft model.[1][8]
a. Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Warming lamp or pad
b. Preparation of this compound Formulation:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the co-solvent vehicle. A commonly used vehicle for intravenous injection of hydrophobic compounds is a mixture of PEG300, Tween 80, and saline/PBS. A typical ratio is:
-
30% PEG300
-
5% Tween 80
-
65% Saline or PBS
-
-
Final Formulation: Slowly add the this compound stock solution in DMSO to the prepared vehicle to achieve the desired final concentration for injection. Ensure the final concentration of DMSO is low (ideally ≤ 5%) to minimize toxicity. Vortex the final formulation thoroughly to ensure a clear and homogenous solution. Prepare the formulation fresh before each injection.
-
Example Calculation for a 2 mg/mL working solution: To prepare 1 mL of a 2 mg/mL this compound solution with a final concentration of 5% DMSO:
-
Take 50 µL of a 40 mg/mL this compound stock in DMSO.
-
Add this to 950 µL of the pre-mixed vehicle (30% PEG300, 5% Tween 80, 65% saline).
-
-
c. Injection Procedure:
-
Warm the mouse under a heat lamp or on a heating pad to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol swab.
-
Load the syringe with the prepared this compound formulation, ensuring no air bubbles are present.
-
Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert at a more proximal location.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration
While a specific dosage for this compound via the IP route has not been reported, a generalized procedure is provided below.[8] A dose-finding study is highly recommended.
a. Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, and saline/PBS mixture as described for IV, or corn oil)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
b. Preparation of this compound Formulation:
-
Follow the same procedure as for IV administration to prepare a working solution of this compound in the chosen vehicle.
c. Injection Procedure:
-
Gently restrain the mouse.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 10-15 degree angle, ensuring it has penetrated the peritoneum.
-
Aspirate to check for any fluid (blood or urine). If fluid is present, discard the syringe and prepare a new injection.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Oral (PO) Administration
Specific in vivo dosage and efficacy data for oral administration of this compound are not yet available. The following is a generalized procedure.[8]
a. Materials:
-
This compound
-
Vehicle (e.g., corn oil, or a formulation containing co-solvents and surfactants)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
b. Preparation of this compound Formulation:
-
Prepare a suspension or solution of this compound in the chosen vehicle. For a suspension, ensure it is homogenous by thorough vortexing before administration.
c. Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Attach the gavage needle to the syringe filled with the this compound formulation.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance.
-
Once at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-treatment Strategies with GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating co-treatment strategies involving inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. The following sections detail synergistic combinations of GPX4 inhibitors with other anti-cancer agents, the underlying signaling pathways, and step-by-step protocols for key experiments.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[3] Many cancer cells, particularly those resistant to conventional therapies, exhibit a heightened dependency on GPX4 for survival, making it an attractive therapeutic target.[4] Inhibiting GPX4, for instance with small molecules like RSL3 or the compound referred to as GPX4-IN-11, can induce ferroptosis and eliminate cancer cells.[1] The therapeutic efficacy of GPX4 inhibition can be significantly enhanced through combination with other anti-cancer agents, leading to synergistic or additive anti-tumor effects.
Co-treatment Strategies and Mechanisms of Action
Several classes of compounds have shown synergistic effects when combined with GPX4 inhibitors. These combinations often target complementary pathways to either enhance the induction of ferroptosis or overcome resistance mechanisms.
Combination with other Ferroptosis Inducers
Targeting multiple nodes within the ferroptosis pathway can lead to a more robust induction of cell death.
-
FSP1 Inhibitors: Ferroptosis Suppressor Protein 1 (FSP1) acts as a parallel defense mechanism to GPX4 by reducing coenzyme Q10 and inhibiting lipid peroxidation.[5] Co-treatment with an FSP1 inhibitor and a GPX4 inhibitor can synergistically induce ferroptosis, overcoming potential compensatory resistance.[6]
-
DHODH Inhibitors: Dihydroorotate dehydrogenase (DHODH) inhibitors can suppress mitochondrial lipid peroxidation defense, proving particularly effective in tumors with high GPX4 expression.[6]
-
System xc- Inhibitors: The cystine/glutamate antiporter (System xc-) is responsible for importing cystine, a precursor for glutathione (GSH) synthesis.[7] GSH is a necessary cofactor for GPX4 activity.[7] Inhibitors of System xc-, such as Erastin, deplete intracellular GSH, thereby indirectly inhibiting GPX4 and inducing ferroptosis.[7]
Combination with Immunotherapy
Inducing ferroptosis in tumor cells can modulate the tumor microenvironment and enhance anti-tumor immunity.
-
Immune Checkpoint Blockade: Combining a GPX4 inhibitor with an anti-PD-1 antibody has been shown to increase the infiltration of CD8+ T cells and enhance the anti-tumor immune response.[6]
-
Targeting Regulatory T cells (Tregs): Tregs within the tumor microenvironment suppress anti-tumor immunity. These cells are highly dependent on GPX4 to prevent their own ferroptosis.[8] Inducing ferroptosis specifically in Tregs can therefore enhance the overall anti-tumor immune response.[8]
Combination with Chemotherapy and Targeted Therapies
GPX4 inhibition can re-sensitize drug-resistant tumors to conventional and targeted therapies.
-
Tyrosine Kinase Inhibitors (TKIs): Resistance to TKIs like gefitinib (B1684475) and osimertinib (B560133) can be reversed by co-treatment with the GPX4 inhibitor RSL3.[6]
-
KRAS Inhibitors: Tumors with KRAS mutations are often highly dependent on GPX4 for survival.[6] Combining a GPX4 inhibitor with a KRASG12C inhibitor such as sotorasib (B605408) is a promising strategy.[6]
-
Standard Chemotherapy: The anti-tumor effects of cisplatin (B142131) and 5-fluorouracil (B62378) are enhanced when combined with GPX4 inhibitors.[9][10]
Combination with Radiotherapy
Radiotherapy induces oxidative stress and lipid peroxidation. Inhibiting GPX4 can prevent the repair of this damage, thereby sensitizing resistant cancer cells to radiation.[11]
Quantitative Data Summary
The following table summarizes the synergistic effects observed in various co-treatment strategies involving GPX4 inhibitors.
| Co-treatment Agent | GPX4 Inhibitor | Cancer Type | Observed Effect | Reference |
| FSP1 Inhibitors (NPD4928, icFSP1) | RSL3 | General | Synergistic induction of ferroptosis | [6] |
| DHODH Inhibitors | GPX4 inhibitors | Tumors with high GPX4 expression | Inhibition of mitochondrial lipid peroxidation defense | [6] |
| Anti-PD-1 Antibody | GPX4 inhibitors | General | Enhanced CD8+ T cell infiltration and anti-tumor immunity | [6] |
| Gefitinib, Osimertinib (TKIs) | RSL3 | Lung Cancer | Reversal of drug resistance | [6][10] |
| Sotorasib (KRASG12C inhibitor) | GPX4 inhibitors | KRAS-mutant tumors | Synergistic killing of tumor cells | [6] |
| Lenalidomide | IRX4204 (promotes ferroptosis via GPX4 suppression) | Multiple Myeloma | Synergistic efficacy | [12][13] |
| 5-Fluorouracil and Salinomycin (B1681400) | Not specified | Colorectal Cancer | Promotion of ferroptosis | [9] |
| Cisplatin | RSL3 | General | Enhanced antitumor effect | [10] |
| Radiotherapy | GPX4 inhibitors | Radiation-resistant cancers | Sensitization to radiation | [11] |
| CDK inhibitors (cdk-IN-1) | GPX4 inhibitors | General | Sensitization to ferroptosis | [14] |
| Statins | Ferroptosis inducers | Head and Neck Squamous Cell Carcinoma | Synergistic effects | [15] |
| Glutaminase (GLS1) inhibition | Ferroptosis inducers | General | Sensitization to ferroptosis | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in co-treatment strategies with GPX4 inhibitors.
Caption: Co-inhibition of GPX4 and FSP1 pathways.
Caption: Synergy of GPX4 inhibition and immunotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of co-treatment strategies with GPX4 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single and combination drug treatments on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GPX4 inhibitor (e.g., this compound)
-
Co-treatment compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the GPX4 inhibitor and the co-treatment compound in culture medium.
-
Treat cells with a range of concentrations of each drug individually and in combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To quantify the level of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
GPX4 inhibitor and co-treatment compound
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the GPX4 inhibitor, the co-treatment compound, or the combination for a predetermined time (e.g., 24 hours). Include a positive control for ferroptosis (e.g., RSL3) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized form of C11-BODIPY emits green fluorescence (detected in the FITC channel), while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Protocol 3: Western Blot Analysis
Objective: To assess the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
GPX4 inhibitor and co-treatment compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Workflow for evaluating co-treatment strategies.
Conclusion
Co-treatment strategies involving GPX4 inhibitors represent a promising avenue for cancer therapy, with the potential to overcome drug resistance and enhance the efficacy of existing treatments. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to explore these synergistic combinations further. Careful evaluation of the molecular mechanisms and cellular responses will be critical for the successful translation of these strategies into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable SF-platform orchestrates GPX4-targeted ferroptosis-autophagy-immunogenic circuit for overcoming oxidative resistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis and tumor immunotherapy: A promising combination therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of 5-fluorouracil in combination with salinomycin promoted ferroptosis via inhibiting SLC7A11/GPX4 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | System Xc−/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy [frontiersin.org]
- 11. The potential of ferroptosis combined with radiotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Io Therapeutics presents today at the American Society for [globenewswire.com]
- 13. Io Therapeutics presents today at the American Society for Hematology Annual Meeting, preclinical studies demonstrating combination treatment with BCMA CAR-T cells plus the company's RXR agonist compound IRX4204 has synergistic efficacy against human multiple myeloma - BioSpace [biospace.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Measuring GPX4 Inhibition by GPX4-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the inhibitory effects of GPX4-IN-11 on Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the prevention of ferroptosis. The following protocols are designed to guide researchers in accurately quantifying GPX4 inhibition through various in vitro and cell-based assays.
Introduction
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in cellular antioxidant defense by reducing phospholipid hydroperoxides within biological membranes and lipoproteins.[1][2][3][4] This activity is crucial for protecting cells from lipid peroxidation and a form of regulated cell death known as ferroptosis.[5][6] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[5][7]
This compound is a potent and specific inhibitor of GPX4. By directly targeting and inactivating GPX4, this compound disrupts the cellular defense against lipid peroxidation, leading to the accumulation of toxic lipid hydroperoxides and subsequent ferroptotic cell death.[8][9] This makes this compound a valuable chemical probe for studying the mechanisms of ferroptosis and a potential therapeutic agent.
These application notes provide a comprehensive guide to measuring the inhibitory activity of this compound against GPX4. The protocols described herein cover direct enzyme activity assays, assessment of target engagement within the cellular environment, and the quantification of downstream cellular effects of GPX4 inhibition.
Data Presentation
The following table summarizes key quantitative parameters that can be obtained using the described protocols to characterize the activity of this compound.
| Parameter | Description | Assay Method | Typical Readout |
| IC₅₀ (Enzymatic) | The concentration of this compound that inhibits 50% of the enzymatic activity of purified GPX4. | GPX4 Activity Assay (Coupled Enzyme Method) | Decrease in NADPH absorbance at 340 nm |
| EC₅₀ (Cellular) | The concentration of this compound that causes a 50% reduction in cell viability. | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Luminescence, Absorbance |
| Target Engagement | Confirmation of direct binding of this compound to GPX4 within intact cells. | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of GPX4 |
| Lipid Peroxidation | Quantification of the accumulation of lipid reactive oxygen species, a hallmark of GPX4 inhibition. | Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591) | Increase in green fluorescence |
Signaling Pathway
GPX4 is a central regulator of the ferroptosis pathway. It utilizes glutathione (GSH) to reduce toxic phospholipid hydroperoxides (PLOOH) to non-toxic phospholipid alcohols (PLOH), thus preventing the propagation of lipid peroxidation. Inhibition of GPX4 by this compound leads to an accumulation of lipid ROS, which, in the presence of iron, results in membrane damage and cell death.
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Workflow
A typical workflow for characterizing the inhibitory effect of this compound involves a multi-faceted approach, starting from direct enzyme inhibition and target engagement to the assessment of cellular consequences.
Caption: Workflow for measuring GPX4 inhibition by this compound.
Experimental Protocols
GPX4 Activity Assay (Coupled Enzyme Method)
This assay measures the activity of purified GPX4 by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase (GR).[10] The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)
-
Glutathione Reductase (GR)
-
NADPH
-
Reduced Glutathione (GSH)
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
This compound
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a fresh reaction mixture containing Assay Buffer, GR, NADPH, and GSH.
-
Prepare serial dilutions of this compound in DMSO or another suitable solvent. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Add the recombinant GPX4 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the phospholipid hydroperoxide substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to GPX4 in a cellular context.[12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][14]
Materials:
-
Cultured cells expressing GPX4
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Heat Challenge:
-
Aliquot the cell lysate into different PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GPX4 in each sample by SDS-PAGE and Western blotting using a GPX4-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble GPX4 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies lipid ROS, a key downstream marker of GPX4 inhibition and ferroptosis.[7][15] The fluorescent probe C11-BODIPY 581/591 shifts its emission from red to green upon oxidation by lipid peroxides.[8][16]
Materials:
-
Cultured cells
-
This compound
-
Ferrostatin-1 (as a negative control)
-
C11-BODIPY 581/591 probe
-
DMSO
-
Culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a co-treatment control with this compound and Ferrostatin-1.
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Staining:
-
Cell Harvest and Analysis:
-
Wash the cells with PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells immediately by flow cytometry. Excite with a 488 nm laser and measure fluorescence in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
-
Data Analysis:
-
Quantify the shift in fluorescence from red to green. An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cultured cells, allowing for the calculation of the EC₅₀ value.
Materials:
-
Cultured cells
-
This compound
-
Culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression model to fit a dose-response curve and calculate the EC₅₀ value.
-
References
- 1. assaygenie.jp [assaygenie.jp]
- 2. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 6. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GPX4-IN-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GPX4-IN-11 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Induction of Ferroptosis
Question: I have treated my cells with this compound, but I am not observing the expected level of cell death, or the results are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | This compound, like many small molecules, can be susceptible to degradation. It is recommended to use a fresh aliquot for each experiment and prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Suboptimal Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 10 µM is recommended.[1] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic resistance to ferroptosis.[1] Confirm the expression level of GPX4 in your cell line, as cells with very low expression may not be sensitive to its inhibition.[1] |
| High Cell Density | High cell confluency can sometimes confer resistance to ferroptosis inducers.[1][2] It is crucial to seed cells at a consistent and optimal density for all experiments to ensure reproducibility.[1] |
| Presence of Antioxidants | Components within the cell culture medium or serum, such as vitamin E, can counteract the effects of GPX4 inhibitors.[1] Be aware of any antioxidant components in your specific cell culture medium.[1] |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to variable results.[1] Use a cell counter to ensure accurate and consistent cell numbers per well and employ precise pipetting techniques.[1] |
Issue 2: High Background or Inconsistent Readings in Lipid Peroxidation Assays
Question: My lipid peroxidation assay results show high background noise or are inconsistent. How can I improve the reliability of these assays?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Sensitivity | The chosen lipid peroxidation assay may not be sensitive enough for your experimental setup. Fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays such as the TBARS assay.[3] |
| Sample Preparation and Storage | To prevent further oxidation, prepare samples on ice and store them at -80°C.[3] It is important to avoid repeated freeze-thaw cycles.[3] |
| Inconsistent Reaction Conditions | For TBARS assays, the incubation time and temperature are critical. A common protocol involves heating at 95°C for 60 minutes.[3] Ensure these parameters are consistent across all samples.[3] |
| Non-Specific Probe Oxidation | The C11-BODIPY probe can be oxidized by reactive oxygen species other than lipid peroxides.[3] To confirm that the observed effect is due to GPX4 inhibition, include rescue experiments by co-treating cells with a ferroptosis inhibitor like Ferrostatin-1.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4).[4] GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid peroxides to non-toxic lipid alcohols.[5][6] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers an iron-dependent form of programmed cell death called ferroptosis.[7][8]
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C.[4] Stock solutions should be prepared in high-quality, anhydrous DMSO and aliquoted to avoid repeated freeze-thaw cycles.[1] For short-term storage, stock solutions can be kept at -20°C for up to a month, and for longer-term storage, at -80°C for up to six months.[1]
Q3: How can I confirm that the observed cell death is ferroptosis?
To confirm that this compound is inducing ferroptosis, you should perform a rescue experiment. Co-treatment of cells with this compound and a known ferroptosis inhibitor, such as Ferrostatin-1, should rescue the cells from death. An increase in cell viability in the presence of the inhibitor is indicative of ferroptosis.[9] Additionally, you should observe an accumulation of lipid peroxides, which is a hallmark of ferroptosis, using assays like C11-BODIPY staining.[7][10]
Q4: Are there any known off-target effects of GPX4 inhibitors?
While this compound is designed to be a specific inhibitor, the possibility of off-target effects should always be considered, especially at high concentrations.[1] To confirm that the observed phenotype is due to the inhibition of GPX4, it is recommended to use orthogonal approaches, such as siRNA or shRNA knockdown of GPX4, to see if it phenocopies the effects of this compound.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of treatment.[1] Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known ferroptosis inducer).
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours). The optimal incubation time may vary between cell lines.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol describes the detection of lipid ROS using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
DMSO
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell viability protocol for the desired time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.[7]
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[10][11]
-
Washing: Gently wash the cells with PBS or HBSS to remove the excess probe.[10]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells immediately. The oxidized probe will fluoresce in the green channel, while the reduced form fluoresces in the red channel. An increase in the green to red fluorescence ratio indicates lipid peroxidation.[1]
-
Flow Cytometry: Harvest the cells, resuspend them in FACS buffer, and analyze them immediately. Excite the cells at 488 nm and collect emissions in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.[12]
-
Visualizations
Caption: this compound inhibits GPX4, preventing the reduction of lipid peroxides and leading to ferroptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iberverin Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of GPX4-IN-11
Welcome to the technical support center for GPX4-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this potent and selective GPX4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a specific form of iron-dependent programmed cell death called ferroptosis by reducing lipid hydroperoxides in cellular membranes.[1][2] By covalently binding to the active site of GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis.[3]
Q2: What are off-target effects and why are they a concern with potent inhibitors?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (GPX4). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of GPX4. They can also cause cellular toxicity that is unrelated to the on-target effect, complicating the development of safe and effective therapeutics.
Q3: Is there a known off-target profile for this compound?
A3: Currently, a comprehensive, publicly available off-target profile for this compound is limited. However, this compound belongs to a newer class of GPX4 inhibitors that utilize a masked nitrile-oxide electrophile for covalent modification.[4] Studies on mechanistically similar compounds, such as ML210 and its metabolite JKE-1674, have shown markedly lower proteome reactivity and fewer off-target effects compared to older chloroacetamide-based inhibitors like RSL3.[5] While direct, quantitative side-by-side proteomic comparisons are not yet extensively published, it is expected that this compound will have a cleaner off-target profile.[4][5] Independent experimental verification in your specific system is always recommended.
Q4: How can I distinguish between on-target and potential off-target effects in my experiment?
A4: A multi-faceted approach is recommended:
-
Rescue Experiments: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis. Therefore, the cytotoxic effects of this compound should be reversible by co-incubation with a known ferroptosis inhibitor, such as Ferrostatin-1.[3]
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. If this compound does not produce the same phenotype, it strengthens the evidence for an on-target mechanism.
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of GPX4. If the phenotype observed with this compound is recapitulated by the genetic knockdown/knockout of GPX4, it provides strong evidence for on-target activity.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
Troubleshooting Guide
Problem 1: I'm observing significant cytotoxicity, but it is not rescued by the ferroptosis inhibitor Ferrostatin-1.
This may suggest that the observed cell death is occurring through a non-ferroptotic mechanism, potentially due to an off-target effect of this compound.
-
Solution 1: Perform a dose-response titration. Lower the concentration of this compound to the minimum required for GPX4 inhibition to minimize the engagement of lower-affinity off-targets.
-
Solution 2: Assess markers for other cell death pathways. Use assays to detect markers of apoptosis (e.g., caspase activation) or necroptosis to determine if an alternative cell death mechanism is being triggered.
-
Solution 3: Conduct a proteome-wide off-target analysis. Employ methods like Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP) to identify other cellular proteins that this compound may be binding to.
Problem 2: My results with this compound are inconsistent with the phenotype I see when I knock down GPX4 using siRNA/CRISPR.
This discrepancy could point towards an off-target effect of the small molecule or incomplete knockdown of the target protein.
-
Solution 1: Confirm GPX4 knockdown efficiency. Use Western blotting to ensure that your siRNA or CRISPR approach is effectively reducing GPX4 protein levels.
-
Solution 2: Use multiple, distinct siRNA sequences or gRNAs. This helps to rule out off-target effects of the genetic tools themselves.
-
Solution 3: Perform a Cellular Thermal Shift Assay (CETSA). This will confirm that this compound is engaging with GPX4 in your cellular model. A lack of a thermal shift may indicate that the compound is not reaching its target in your specific experimental setup.
Data on Off-Target Profiles of GPX4 Inhibitors
As specific quantitative off-target data for this compound is not yet publicly available, the following table provides a comparative summary of on- and off-target profiles for different classes of GPX4 inhibitors for illustrative purposes. This highlights the improved selectivity of the class of inhibitors to which this compound belongs.
| Compound Class | On-Target | Known/Potential Off-Targets | Selectivity Notes |
| Masked Nitrile-Oxide Electrophiles (e.g., ML210, JKE-1674, and likely this compound) | GPX4 (covalent inhibition) | Expected to be minimal. Off-targets identified for ML210 were mainly highly abundant proteins engaged only at high concentrations.[4] | "Markedly lower proteome reactivity" compared to chloroacetamide-based inhibitors. Designed for improved selectivity.[5] |
| Chloroacetamide-Based Inhibitors (e.g., RSL3, ML162) | GPX4 (covalent inhibition) | Other selenoproteins (e.g., SELT, SMG8), Thioredoxin Reductase 1 (TXNRD1).[4] | Known to be more promiscuous due to the high reactivity of the chloroacetamide warhead.[5] |
| System Xc- Inhibitors (e.g., Erastin) | System Xc- (indirectly affects GPX4 function) | Voltage-Dependent Anion Channels (VDAC2 and VDAC3). | Acts upstream of GPX4 and has distinct off-targets related to mitochondrial function.[4] |
| GPX4 Degraders (e.g., FIN56) | GPX4 (induces degradation) | Squalene Synthase (SQS). | Induces GPX4 degradation rather than direct inhibition and has a distinct off-target profile.[4] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits GPX4, preventing the reduction of lipid peroxides and leading to ferroptosis.
Caption: A general workflow for identifying the off-targets of a small molecule inhibitor like this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
Detailed Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Off-Target Identification
Objective: To identify the full spectrum of protein targets of this compound in an unbiased, proteome-wide manner within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture mammalian cells to approximately 80-90% confluency.
-
Treat the cells with this compound at a predetermined concentration or with a vehicle control (e.g., DMSO). Incubate for the desired time under standard cell culture conditions.
-
-
Heat Treatment and Lysis:
-
Harvest cells from both treated and control conditions and wash the cell pellets with PBS.
-
Resuspend the cell pellets in PBS and create multiple identical aliquots (typically 10) for each condition.
-
Place each aliquot in a PCR thermocycler and heat to a specific temperature for 3 minutes. A typical temperature range is 37°C to 67°C in 3-4°C increments. One aliquot is left at room temperature as the 37°C reference.
-
Immediately cool the samples on ice for 3 minutes after heating.
-
Lyse the cells by adding a lysis buffer (e.g., containing NP-40, protease, and phosphatase inhibitors) followed by three freeze-thaw cycles using liquid nitrogen.
-
-
Separation of Soluble and Aggregated Proteins:
-
To separate the soluble fraction from the heat-precipitated aggregates, centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Digestion and Labeling:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Perform a standard in-solution trypsin digestion of the proteins.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Each temperature point for both the treated and control samples will have a unique TMT label.
-
-
Mass Spectrometry and Data Analysis:
-
Combine all TMT-labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate "melting curves" for both the vehicle and this compound treated conditions.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization due to direct binding. These proteins are your potential on- and off-targets.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Covalent Off-Targets
Objective: To identify the on- and off-targets of the covalent inhibitor this compound in a complex proteome.
Methodology:
-
Synthesis of an Alkyne-Tagged this compound Analog:
-
A version of this compound containing a terminal alkyne tag is required. This tag allows for the subsequent "clicking" on of a reporter tag (e.g., biotin) for enrichment.
-
-
Competitive Labeling in Live Cells or Lysates:
-
Treat cells or cell lysates with increasing concentrations of the untagged this compound for a specified time. This allows the inhibitor to bind to its targets.
-
Add the alkyne-tagged this compound analog at a fixed concentration to the samples and incubate. The tagged probe will only label proteins whose binding sites are not already occupied by the untagged inhibitor.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-tagged proteins.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to enrich the biotin-tagged proteins from the cell lysates.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins.
-
-
Data Analysis:
-
Identify proteins whose labeling by the alkyne-tagged probe is significantly and dose-dependently reduced in the presence of the untagged this compound.
-
The on-target protein (GPX4) should show a strong, dose-dependent decrease in labeling.
-
Other proteins that also show a significant and dose-dependent decrease in labeling are considered potential off-targets of this compound.
-
References
Addressing experimental variability in GPX4-IN-11 studies
Welcome to the technical support center for GPX4-IN-11 research. This guide is designed for researchers, scientists, and drug development professionals to address experimental variability and provide troubleshooting assistance for studies involving the potent GPX4 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: My cells are not responding to this compound treatment, or the response is highly variable.
A1: Lack of response or variability can stem from several factors:
-
Cell Line Resistance: Some cell lines exhibit intrinsic resistance to ferroptosis. This can be due to high endogenous levels of antioxidant proteins or compensatory pathways that protect against lipid peroxidation. It's crucial to select a cell line known to be sensitive to GPX4 inhibition.
-
Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting range for many GPX4 inhibitors is 10 nM to 10 µM.
-
Compound Stability and Solubility: this compound should be stored as a powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for short periods. Ensure the compound is fully dissolved before use. For in vitro experiments, this compound may dissolve in DMSO.[1]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during treatment, being mindful of potential effects on cell health.
Q2: I am observing high background or inconsistent results in my lipid peroxidation assay (e.g., C11-BODIPY).
A2: Lipid peroxidation assays are sensitive and require careful handling:
-
Probe Oxidation: The C11-BODIPY probe is sensitive to light and air, which can lead to auto-oxidation and high background fluorescence. Prepare fresh dilutions of the probe for each experiment and protect it from light during incubation.
-
Cell Stress: Excessive handling, harsh trypsinization, or high centrifugation speeds can induce cell stress and increase baseline lipid peroxidation. Handle cells gently throughout the staining and washing steps.
-
Suboptimal Staining Conditions: The optimal concentration and incubation time for the C11-BODIPY probe can vary between cell lines. A typical starting point is 1-5 µM for 30-60 minutes at 37°C.[2][3]
Q3: My cell viability assay results are inconsistent.
A3: Inconsistent viability results often arise from technical variability:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have consistent cell numbers in each well.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter drug concentrations and affect cell growth. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Incomplete Washout: If performing washout experiments, residual this compound in the medium can continue to affect cells. Wash cells at least twice with sterile PBS before adding fresh, drug-free medium.[4]
Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?
A4: To confirm ferroptosis, you should include specific controls and perform rescue experiments:
-
Ferroptosis Inhibitors: Co-treatment with a known ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1, should rescue the cell death induced by this compound.
-
Iron Chelators: Since ferroptosis is an iron-dependent process, co-treatment with an iron chelator like Deferoxamine (DFO) should also prevent cell death.
-
Positive Controls: Use well-characterized ferroptosis inducers like RSL3 or Erastin as positive controls in your experiments to validate your assays.
Data Presentation
While extensive quantitative data for this compound is not widely available in the public domain, the following tables provide reference IC50 values for other well-characterized GPX4 inhibitors, RSL3 and GPX4-IN-4, in various cancer cell lines. This data can serve as a guide for establishing an effective concentration range for your experiments with this compound.
Table 1: Reference IC50 Values for the GPX4 Inhibitor RSL3
| Cell Line | Cancer Type | RSL3 IC50 (µM) |
| HT-1080 | Fibrosarcoma | ~0.02 |
| 786-O | Renal Cell Carcinoma | ~0.1 |
| H9c2 | Cardiomyoblast | ~0.2 |
| H1975 | Non-Small Cell Lung Cancer | 0.182 |
| H820 | Non-Small Cell Lung Cancer | 0.144 |
| H23 | Non-Small Cell Lung Cancer | 0.095 |
| H1299 | Non-Small Cell Lung Cancer | 0.059 |
| HCC827 | Non-Small Cell Lung Cancer | 0.087 |
| A549 | Lung Carcinoma | >10 |
Note: Data compiled from multiple sources.[2][3][5] The sensitivity to RSL3 can be highly variable and is associated with the endogenous expression of GPX4.[5]
Table 2: Reference EC50 Values for the GPX4 Inhibitor GPX4-IN-4
| Cell Line | Cancer Type | Treatment Duration | EC50 (µM) |
| HT1080 | Fibrosarcoma | 1.5 h | 0.85 |
| HT1080 | Fibrosarcoma | 3 h | 0.27 |
| HT1080 | Fibrosarcoma | 6 h | 0.17 |
| HT1080 | Fibrosarcoma | 24 h | 0.09 |
| NCI-H1703 | Non-Small Cell Lung Cancer | 72 h | 0.117 |
Note: Data is for reference only and may vary based on experimental conditions.[6]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the dose-response of a cell line to this compound.
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
DMSO (vehicle control)
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X stock of a ferroptosis inhibitor (e.g., Ferrostatin-1 at 2 µM) for rescue experiments.
-
Remove the old medium from the cells and add the 2X compound solutions. Include vehicle-only controls and co-treatment controls with this compound and Ferrostatin-1.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells grown in a suitable format (e.g., 6-well plate or chamber slide)
-
This compound
-
Ferrostatin-1 (optional rescue control)
-
RSL3 or Erastin (positive controls)
-
C11-BODIPY 581/591 probe
-
PBS or HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound and controls as described in the cell viability assay protocol.
-
Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[2][3]
-
Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.[3]
-
Harvest the cells (if using flow cytometry) by gentle trypsinization.
-
Resuspend cells in PBS for analysis.
-
Analyze the fluorescence by flow cytometry or visualize using a fluorescence microscope. Oxidized C11-BODIPY fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Western Blot for GPX4 Expression
This protocol is to confirm the presence of the target protein, GPX4.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
GPX4 Signaling Pathway in Ferroptosis
Caption: this compound inhibits GPX4, preventing the reduction of lipid peroxides and leading to ferroptosis.
General Experimental Workflow for this compound Studies
Caption: A logical workflow for investigating the effects of this compound, from initial setup to data analysis.
References
- 1. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Ferroptosis Induction with GPX4-IN-11
Welcome to the technical support center for researchers utilizing GPX4-IN-11 to induce ferroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during your research into this compound-mediated ferroptosis.
Q1: I am not observing any cell death after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of ferroptosis induction. Here’s a troubleshooting guide to help you identify the issue:
-
Cell Line Sensitivity: Not all cell lines are equally susceptible to ferroptosis induced by GPX4 inhibition. Some cell lines may possess intrinsic resistance mechanisms.[1][2] It's crucial to verify if your chosen cell line is known to be sensitive to this pathway.
-
Compound Concentration and Incubation Time: The concentration of this compound and the duration of treatment are critical parameters. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1][3]
-
Compound Stability and Solubility: Ensure that this compound has been stored correctly to maintain its activity. Prepare fresh working solutions for each experiment to avoid degradation.[1][2] this compound is soluble in DMSO; prepare a high-concentration stock and dilute it to the final working concentration in your cell culture medium, ensuring the final DMSO concentration is non-toxic (typically <0.5%).[2]
-
Presence of Antioxidants: Antioxidants present in the cell culture medium, such as those in fetal bovine serum (FBS), can interfere with the induction of lipid peroxidation. Consider using a serum-free or reduced-serum medium during the experiment.[1]
-
Compensatory Antioxidant Systems: Cells can upregulate alternative antioxidant pathways to counteract the effects of GPX4 inhibition. Key players in this resistance include Ferroptosis Suppressor Protein 1 (FSP1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]
Q2: My lipid peroxidation assay results are negative or inconsistent. How can I be sure ferroptosis is not being induced?
A2: Negative or inconsistent lipid peroxidation results can be due to several factors. Consider the following troubleshooting steps:
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes in your experimental setup. Fluorescent probes like C11-BODIPY are generally more sensitive for detecting lipid reactive oxygen species (ROS) than colorimetric assays like the TBARS assay.[1][5]
-
Proper Controls: Always include positive and negative controls in your experiment. A well-characterized ferroptosis inducer like RSL3 can serve as a positive control, while co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or Liproxstatin-1 can be used as a negative control to confirm the specificity of the observed effects.[1][6]
-
Assay-Specific Troubleshooting:
-
For C11-BODIPY: Optimize the staining concentration (a common starting point is 2 µM) and incubation time (typically 30 minutes at 37°C).[1] Be mindful that other ROS can cause oxidation of the probe; consider using other probes to distinguish between general ROS and lipid peroxidation if necessary.[1]
-
For TBARS Assay: This assay is known for potential non-specific signals. Ensure samples are prepared on ice and stored at -80°C to prevent further oxidation.[1] The incubation time and temperature of the reaction with thiobarbituric acid (TBA) are critical (a common protocol involves heating at 95°C for 60 minutes).[1]
-
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: A multiparametric approach is essential to confidently identify ferroptosis.[6] Combine the following experimental approaches:
-
Pharmacological Inhibition: Demonstrate that cell death induced by this compound can be rescued by co-treatment with specific ferroptosis inhibitors like Ferrostatin-1, Liproxstatin-1, or the iron chelator Deferoxamine (DFO).[7][8]
-
Biochemical Hallmarks: Measure the key indicators of ferroptosis:
-
Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 or Liperfluo to detect the accumulation of lipid ROS.[5][6]
-
Glutathione (GSH) Depletion: Measure intracellular GSH levels, as their depletion is a characteristic of some forms of ferroptosis.[9][10]
-
Iron Accumulation: Visualize intracellular iron using dyes like Prussian blue.[9][10]
-
-
Genetic Confirmation: If possible, use genetic approaches like siRNA-mediated knockdown of GPX4 to mimic the effects of this compound.[11]
Signaling Pathways and Workflows
To aid in your experimental design and troubleshooting, refer to the following diagrams illustrating the GPX4-mediated ferroptosis pathway and a general troubleshooting workflow.
Caption: GPX4-mediated ferroptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A 3D Cell Death Assay to Quantitatively Determine Ferroptosis in Spheroids | MDPI [mdpi.com]
- 9. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the efficacy of GPX4-IN-11 in vitro
Welcome to the technical support center for GPX4-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective in vitro use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound I14) is a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] The primary function of GPX4 is to reduce lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing a form of iron-dependent programmed cell death called ferroptosis.[2][3][4][5] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death.[6][7] This makes this compound a valuable tool for studying ferroptosis and its potential therapeutic applications, particularly in cancer research.
Q2: How should I dissolve and store this compound?
A2: Proper storage and handling are critical for the efficacy of this compound. For detailed information on solubility and storage, please refer to the table below. It is recommended to prepare fresh working solutions for each experiment and to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Several factors can contribute to a lack of response to this compound. These can include:
-
Cell Line Resistance: Some cell lines have intrinsic resistance to ferroptosis. This can be due to several factors, including high expression of alternative antioxidant systems like Ferroptosis Suppressor Protein 1 (FSP1) or the Nrf2 pathway, alterations in lipid metabolism that reduce the levels of polyunsaturated fatty acids (PUFAs), or increased glutathione (GSH) biosynthesis through the upregulation of SLC7A11.[8]
-
Suboptimal Concentration: The concentration of this compound may be too low to induce ferroptosis in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.
-
Compound Instability: GPX4 inhibitors can be unstable in aqueous cell culture media, especially over long incubation periods.[9] It is advisable to prepare fresh dilutions in your cell culture medium immediately before each experiment. For longer incubations, consider replenishing the media with a fresh compound.
-
High Cell Density: A high density of cells at the time of treatment can sometimes lead to resistance to ferroptosis inducers.[10]
Q4: How can I confirm that the cell death I observe is indeed ferroptosis?
A4: To confirm that this compound is inducing ferroptosis, you should perform rescue experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should prevent cell death induced by this compound. Conversely, inhibitors of other cell death pathways, like the apoptosis inhibitor Z-VAD-FMK, should not have a significant effect. Additionally, you can measure key markers of ferroptosis, such as increased lipid peroxidation.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value/Recommendation |
| Molecular Formula | C27H26N4O4 |
| Molecular Weight | 470.52 |
| CAS Number | 951570-56-2 |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Recommended Solvent | DMSO |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
| Data sourced from InvivoChem.[1] |
Table 2: Reference IC50 Values for Various GPX4 Inhibitors in Different Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HT-1080 | RSL3 | ~0.05 |
| MOLM-13 (AML) | RSL3 | ~0.1 |
| MV4-11 (AML) | RSL3 | ~0.1 |
| 4T1 (Breast Cancer) | GPX4-IN-3 | 0.78 |
| MCF-7 (Breast Cancer) | GPX4-IN-3 | 6.9 |
| HT-1080 | GPX4-IN-3 | 0.15 |
| This table provides reference values for other GPX4 inhibitors to guide the initial concentration range for this compound experiments.[7][11][12] The optimal concentration for this compound will be cell-line dependent and should be determined experimentally. |
Mandatory Visualization
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to be in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A starting range of 10 nM to 10 µM is often a good starting point for GPX4 inhibitors.[7] Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time, typically 24 to 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
Objective: To measure lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound (and controls)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.[6][7]
-
Washing: Gently wash the cells twice with PBS or HBSS to remove excess probe.[6][7]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 2. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Low-dose hypomethylating agents cooperate with ferroptosis inducers to enhance ferroptosis by regulating the DNA methylation-mediated MAGEA6-AMPK-SLC7A11-GPX4 signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Experimental Protocols for GPX4-IN-11
Welcome to the technical support center for GPX4-IN-11, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective use of this compound in ferroptosis research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from lipid peroxidation and a form of regulated cell death called ferroptosis. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death. This process is iron-dependent and distinct from other cell death pathways like apoptosis.
Q2: How should I prepare and store this compound?
For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. A stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions in DMSO can be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response to this compound:
-
Cell Line Resistance: Some cancer cell lines exhibit intrinsic or acquired resistance to ferroptosis. This can be due to various factors, including high expression of anti-ferroptotic proteins like FSP1 (Ferroptosis Suppressor Protein 1) or elevated levels of antioxidants.
-
Incorrect Concentration: The concentration of this compound may be too low to induce ferroptosis in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration (IC50 value).
-
Compound Instability: this compound, like many small molecules, can degrade over time, especially when in solution. Always use freshly prepared solutions for your experiments.
-
High Cell Density: A high cell confluency can sometimes confer resistance to ferroptosis inducers. Ensure consistent and optimal cell seeding densities across your experiments.
Q4: How can I confirm that the cell death observed is indeed ferroptosis?
To confirm that this compound is inducing ferroptosis, you should include the following controls in your experiments:
-
Ferroptosis Inhibitors: Co-treatment with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cells from this compound-induced cell death.
-
Other Cell Death Pathway Inhibitors: Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis, should not block cell death induced by this compound.
-
Lipid Peroxidation Measurement: A key hallmark of ferroptosis is the accumulation of lipid peroxides. You can measure this using assays like the C11-BODIPY 581/591 assay. An increase in lipid peroxidation that is rescued by ferroptosis inhibitors is a strong indicator of ferroptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | Cell passage number and confluency variations. Inconsistent incubation times. Instability of this compound in media. | Use cells within a consistent passage number range. Seed cells at a consistent density. Standardize all incubation times. Prepare fresh this compound dilutions for each experiment. |
| High background in lipid peroxidation assay (C11-BODIPY) | Autoxidation of the C11-BODIPY probe. Cell stress during staining procedure. | Prepare fresh C11-BODIPY working solution and protect it from light. Handle cells gently during staining and washing steps. |
| No decrease in GPX4 protein levels after treatment | This compound is an inhibitor, not a degrader. Antibody issues in Western blot. | This compound inhibits the activity of the GPX4 enzyme; it is not expected to decrease its protein expression. Validate your GPX4 antibody with a positive control (e.g., lysate from a cell line with high GPX4 expression) and consider using a knockdown control if available. |
| Variability in Western blot results | Inconsistent protein loading. Issues with antibody incubation. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Optimize primary and secondary antibody concentrations and incubation times. |
Quantitative Data
Table 1: IC50 Value for this compound (Compound 14)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22Rv1 | Prostate Cancer | 10.94 | [1] |
Note: The IC50 value can vary significantly between different cell lines. It is highly recommended to determine the IC50 for your specific cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates or chamber slides
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format and treat with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., RSL3).
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE). An increase in the green fluorescence indicates lipid peroxidation.
-
Fluorescence Microscopy: Analyze the cells directly on the plate or slide. An increase in green fluorescence is indicative of lipid peroxidation.
-
Protocol 3: Western Blot Analysis of GPX4
This protocol is to confirm the presence of GPX4 protein in the experimental cell line.
Materials:
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Understanding Cell Line-Specific Responses to GPX4-IN-11
Welcome to the technical support center for GPX4-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experimentation.
Disclaimer: While this guide focuses on this compound, specific quantitative data and established protocols for this particular compound may be limited in publicly available literature. Therefore, this resource leverages data and protocols from well-characterized, structurally similar GPX4 inhibitors such as RSL3, ML210, Gpx4-IN-3, and Gpx4-IN-9 to provide representative information. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a regulated form of cell death called ferroptosis by neutralizing lipid reactive oxygen species (ROS).[1][2] By inhibiting GPX4, this compound leads to the accumulation of lipid peroxides, which, in the presence of iron, results in oxidative damage to the cell membrane and ultimately induces ferroptotic cell death.[2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The sensitivity of cell lines to GPX4 inhibitors is influenced by several factors:
-
Basal GPX4 Expression: Cells with lower endogenous levels of GPX4 are often more susceptible to its inhibition.[3]
-
Metabolic State: The intracellular balance of pro-oxidants and antioxidants, including metabolites like NADPH, can influence a cell's capacity to counteract oxidative stress and resist ferroptosis.
-
Expression of Alternative Antioxidant Systems: The presence of other protective mechanisms, such as the FSP1/CoQ10 pathway, can provide resistance to GPX4 inhibition.[4]
-
Lipid Composition: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can affect the susceptibility to lipid peroxidation.[4]
-
Genetic Background: Mutations in genes that regulate oxidative stress responses, such as NRF2 and KEAP1, can alter a cell's sensitivity to ferroptosis inducers.
Q3: How can I confirm that the cell death observed is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, you can perform rescue experiments with known inhibitors of this pathway. Co-treatment with the following agents should significantly reduce the observed cell death:
-
Iron Chelators: Deferoxamine (DFO) sequesters iron, which is essential for the generation of lipid ROS in ferroptosis.
-
Lipid ROS Scavengers: Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) are potent antioxidants that specifically prevent lipid peroxidation.[5]
If these inhibitors rescue the cells from this compound-induced death, it strongly indicates a ferroptotic mechanism.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in high-quality, anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[6] For short-term storage, -20°C is suitable for about a month. It is advisable to prepare fresh working dilutions for each experiment.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no induction of cell death after treatment with this compound.
-
Possible Cause: Cell line resistance.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting range of 0.01 µM to 100 µM can be used as a guideline based on other GPX4 inhibitors.[6]
-
-
Possible Cause: Compound instability or degradation.
-
Possible Cause: High cell density.
-
Solution: High cell confluency can sometimes confer resistance to ferroptosis.[6] Ensure consistent and optimal cell seeding density for all experiments.
-
-
Possible Cause: Presence of antioxidants in the culture medium.
-
Solution: Components in fetal bovine serum (FBS) or the basal medium itself can have antioxidant properties. If suspected, consider reducing the serum concentration during treatment, but be mindful of the potential impact on overall cell health.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Use a cell counter to ensure accurate and uniform cell numbers per well.
-
-
Possible Cause: Inaccurate pipetting of this compound.
-
Solution: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions.
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Solution: Evaporation from the outermost wells can alter compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead.
-
-
Possible Cause: Compound precipitation.
-
Solution: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent the compound from precipitating.[6]
-
Quantitative Data
The following tables summarize the IC50 values of various GPX4 inhibitors in different cancer cell lines. This data can be used as a reference to estimate the potential effective concentration range for this compound.
Table 1: IC50 Values of GPX4 Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | GPX4 Inhibitor | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | RSL3 | ~0.02 | |
| 786-O | Renal Cell Carcinoma | RSL3 | ~0.1 | |
| A549 | Lung Carcinoma | RSL3 | >10 | |
| HCT116 | Colorectal Carcinoma | Erastin | Variable | |
| HT-29 | Colon Cancer | ML210 | ~0.05 | [2] |
| CRL-1739 | Gastric Cancer | ML210 | ~0.05 | [2] |
| 4T1 | Murine Breast Cancer | Gpx4-IN-3 | 0.78 | [5] |
| MCF-7 | Human Breast Cancer | Gpx4-IN-3 | 6.9 | [5] |
| HT1080 | Human Fibrosarcoma | Gpx4-IN-3 | 0.15 | [5] |
Note: This table is for illustrative purposes and highlights the cell line-dependent sensitivity to GPX4 inhibitors. The IC50 for this compound in your specific cell line should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%.[6]
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for GPX4 Expression
This protocol is for assessing the protein levels of GPX4.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.[1]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
DMSO
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Washing: Gently wash the cells with PBS or HBSS to remove excess probe.[1]
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized form of the probe fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Visualizations
References
Common pitfalls when inducing ferroptosis with GPX4 inhibitors
Welcome to the Technical Support Center for Inducing Ferroptosis with GPX4 Inhibitors. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of using GPX4 inhibitors in ferroptosis studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Q1: My cells are resistant to GPX4 inhibitors (e.g., RSL3, ML162). What are the potential mechanisms?
Potential Causes:
-
Upregulation of Alternative Antioxidant Systems: Cells can compensate for the loss of GPX4 activity by upregulating other antioxidant pathways.[1] Key compensatory mechanisms include the FSP1-CoQ10 pathway, which reduces coenzyme Q10 to trap lipid peroxyl radicals, and the activation of the Nrf2 pathway, which upregulates a suite of antioxidant genes.[1]
-
Alterations in Lipid Metabolism: A reduction in the cellular levels of polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation, can make cells less susceptible to ferroptosis.[1]
-
Increased Glutathione (B108866) (GSH) Biosynthesis: The SLC7A11-GSH-GPX4 axis is a primary defense against ferroptosis.[1] Upregulation of the cystine-glutamate antiporter (System Xc⁻), which is composed of SLC7A11 and SLC3A2, leads to increased cystine uptake and subsequent GSH synthesis.[1][2]
-
High Cell Density: Increased cell density can confer resistance to ferroptosis.[3][4][5][6][7] This can be due to reduced intracellular iron levels or a shift toward a lipogenic phenotype with increased stearoyl-CoA desaturase (SCD) activity.[5][7]
-
Iron Sequestration: Reduced levels of labile intracellular iron can limit the Fenton reaction, which is critical for generating the reactive oxygen species that drive lipid peroxidation.[1]
Recommended Solutions:
-
Assess Compensatory Pathways: Use Western blotting or qRT-PCR to check for the upregulation of FSP1 and key Nrf2 target genes in your resistant cell lines.[1]
-
Analyze Lipid Composition: Perform lipidomics analysis to determine if there are changes in the PUFA content of your cells.
-
Measure GSH Levels: Quantify intracellular glutathione levels to see if resistance is associated with increased GSH biosynthesis.
-
Optimize Cell Density: Tightly control cell seeding density in all experiments, as confluency significantly impacts ferroptosis susceptibility.[3][7] Perform experiments at lower cell densities, which have been shown to sensitize cells to GPX4 inhibition.[4][6]
-
Co-treatment Strategies: Consider co-treatment with inhibitors of compensatory pathways, such as an SCD inhibitor, to sensitize resistant cells.[5]
Q2: I am observing cell death, but it is not rescued by the ferroptosis inhibitor Ferrostatin-1 (Fer-1). What does this mean?
Potential Causes:
-
Off-Target Effects: The GPX4 inhibitor may be inducing cell death through a non-ferroptotic mechanism due to off-target activities.[8] For example, some chloroacetamide-based inhibitors like RSL3 have been reported to have off-targets.[9][10]
-
Alternative Cell Death Pathways: The concentration or treatment duration of the GPX4 inhibitor might be triggering other cell death pathways, such as apoptosis or necroptosis, alongside or instead of ferroptosis.
Recommended Solutions:
-
Confirm On-Target Effect: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis, which should be reversible by Fer-1.[8] If Fer-1 does not rescue cytotoxicity, the observed cell death is likely not ferroptosis.
-
Use Multiple Ferroptosis Inhibitors: Test other ferroptosis inhibitors, such as Liproxstatin-1, to confirm the observation.[11]
-
Assess Markers for Other Death Pathways: Use assays to detect markers of apoptosis (e.g., caspase activation) or necroptosis (e.g., LDH release) to determine if an alternative cell death mechanism is being triggered.[8]
-
Use a Negative Control: If available, use a structurally related but inactive analog of your GPX4 inhibitor as a negative control.[8] An effect observed with the active compound but not the inactive analog points towards an on-target mechanism.
-
GPX4 Knockdown/Overexpression: Use genetic approaches to validate the role of GPX4. GPX4 knockdown should mimic the effect of the inhibitor and be rescued by Fer-1, while GPX4 overexpression should confer resistance.[12]
Q3: My results are inconsistent between experiments. What are the common sources of variability?
Potential Causes:
-
Inhibitor Instability and Solubility: Many GPX4 inhibitors are hydrophobic and can precipitate out of aqueous cell culture media.[13][14] Compounds with reactive moieties (e.g., chloroacetamides) can also be unstable and react with components in the media over time.[15]
-
Variations in Cell Density: As mentioned, cell confluency is a critical determinant of ferroptosis sensitivity.[6][7] Inconsistent cell plating will lead to variable results.[15]
-
Media Components: Components in fetal bovine serum (FBS) and other media supplements can have antioxidant properties, interfering with the induction of lipid peroxidation.[16]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation or precipitation.[15]
Recommended Solutions:
-
Proper Compound Handling: Prepare fresh working dilutions of the GPX4 inhibitor immediately before each experiment.[15] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[15] If precipitation is observed upon dilution, try pre-warming the media and ensuring the final DMSO concentration is low (typically <0.5%).[13][15]
-
Standardize Cell Plating: Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before treatment.[15] Be meticulous about consistent seeding density.
-
Control Media Conditions: Consider using a serum-free or reduced-serum medium during the experiment to minimize interference from antioxidants.[16]
-
Run Controls in Every Experiment: Always include positive controls (e.g., another known ferroptosis inducer like RSL3 or Erastin) and negative controls (vehicle) to ensure assay performance.[16]
Frequently Asked Questions (FAQs)
Q1: What are the essential experimental controls when inducing ferroptosis with a GPX4 inhibitor?
To ensure the observed cell death is indeed ferroptosis mediated by GPX4 inhibition, the following controls are critical:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO) used to dissolve the inhibitor.[17]
-
Ferroptosis Inhibitor Co-treatment: Co-treatment with a specific ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1 should rescue the cell death induced by the GPX4 inhibitor. This is the most crucial control for confirming ferroptosis.[8][18]
-
Iron Chelator Co-treatment: Co-treatment with an iron chelator like Deferoxamine (DFO) should also prevent cell death, confirming the iron-dependent nature of the process.
-
Positive Control: Use a well-characterized GPX4 inhibitor (e.g., RSL3) or another class of ferroptosis inducer (e.g., Erastin) as a positive control to validate your experimental system.[16]
-
Genetic Controls: If possible, use GPX4 knockdown cells as a positive control for the inhibitor's effect and GPX4 overexpressing cells as a negative control to demonstrate resistance.[12]
Q2: How do I determine the optimal concentration and treatment time for my GPX4 inhibitor?
The optimal concentration and time are highly cell-line dependent.[17] You must determine these empirically for your specific system.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a serial dilution of the GPX4 inhibitor (a common starting range is 10 nM to 10 µM).[17] Incubate for a fixed time (e.g., 24 hours) and measure cell viability to calculate the half-maximal inhibitory concentration (IC50).[17]
-
Time-Course Experiment: Using a concentration around the calculated IC50, treat cells for various durations (e.g., 4, 8, 12, 24 hours).[18] Measure key markers of ferroptosis, such as lipid peroxidation, at each time point to determine the optimal treatment time for observing the desired effects.
Q3: What are the best methods to measure ferroptosis?
-
Lipid Peroxidation: This is a central feature of ferroptosis.[19] It can be measured using fluorescent probes like C11-BODIPY™ 581/591 via flow cytometry or fluorescence microscopy.[18][19] Upon oxidation, the fluorescence of this probe shifts from red to green.[17] Other methods include measuring the end-products of lipid peroxidation like malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE).[19]
-
Cell Viability/Death: Assays like MTT, CellTiter-Glo®, or simple cell counting can quantify cell death.[17][18] It is crucial to show that this cell death is rescued by ferroptosis inhibitors.
-
Iron Levels: Measure the labile iron pool using probes like FerroOrange. An increase in intracellular ferrous iron (Fe2+) is characteristic of ferroptosis.[20]
-
Protein Markers: Use Western blotting to assess the levels of key proteins. Upon treatment with a GPX4 inhibitor, you should confirm a decrease in GPX4 protein levels or activity.[18] You can also check levels of other related proteins like SLC7A11 (xCT).[20]
-
Morphological Changes: Ferroptosis is associated with specific morphological changes in mitochondria (e.g., smaller size, increased membrane density, loss of cristae), which can be observed using transmission electron microscopy (TEM).[21]
Q4: How does cell density influence ferroptosis induction?
Cell density is a critical, non-genetic determinant of ferroptosis sensitivity.[6]
-
High Density Confers Resistance: Cancer cells grown at a high density or in 3D spheres are often highly resistant to ferroptosis induced by GPX4 inhibition.[4][6]
-
Low Density Promotes Sensitivity: Cells grown at a low density are significantly more sensitive to ferroptosis.[4][6]
-
Mechanisms: The resistance at high density has been linked to several factors, including the regulation of iron homeostasis via iron-responsive protein 1 (IRP1) and changes in lipid metabolism.[3][7] Specifically, high cell density can promote a lipogenic phenotype and induction of stearoyl-CoA desaturase (SCD), which produces monounsaturated fatty acids that protect against ferroptosis.[5] Low cell density can lead to an accumulation of polyunsaturated fatty acid-enriched triacylglycerides, sensitizing cells to ferroptosis.[4] Therefore, controlling for cell density is paramount for reproducible results.[7]
Data & Protocols
Table 1: Comparison of Common Ferroptosis Inducers
This table summarizes the mechanisms and known off-targets of several widely used ferroptosis-inducing compounds.
| Compound | Primary Target / Mechanism | Known or Potential Off-Targets | Reference |
| RSL3 | Covalent inhibition of GPX4 | Thioredoxin Reductase (TXNRD1) | [8][12] |
| ML210 / JKE-1674 | Covalent inhibition of GPX4 (via masked nitrile-oxide) | Fewer off-targets compared to chloroacetamide-based inhibitors | [9][22] |
| Erastin | Inhibition of System Xc⁻ (SLC7A11); binds to VDAC2/3 | Alters mitochondrial membrane permeability | [12][22] |
| FIN56 | Induces GPX4 degradation | Squalene Synthase (SQS), leading to CoQ10 depletion | [22] |
Experimental Protocols
Protocol 1: Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This protocol describes the use of a fluorescent probe to measure lipid ROS by flow cytometry, a key hallmark of ferroptosis.
-
Cell Seeding: Seed cells in a 6-well plate at a predetermined density (e.g., one that results in ~50-60% confluency at the time of analysis) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of your GPX4 inhibitor. Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., 1 µM RSL3).
-
Rescue control (GPX4 inhibitor + 2 µM Ferrostatin-1).
-
-
Incubation: Incubate for the desired time (e.g., 6-8 hours), as determined by your time-course experiments.
-
Staining: Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[18] Incubate for 30 minutes at 37°C, protected from light.[23]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization, and then quench the trypsin with media containing serum.
-
Analysis: Centrifuge the cells, resuspend the pellet in PBS for flow cytometry analysis.[18] Analyze the cells immediately. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm, for oxidized probe) and red (~580-610 nm, for reduced probe) channels.[18] An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Protocol 2: Western Blotting for GPX4 Expression
This protocol is for verifying the target of the inhibitor by observing changes in its expression or for confirming knockdown.
-
Cell Treatment & Lysis: Seed and treat cells as described above for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[18]
-
Quantification: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine relative protein expression levels.[18]
Visualizations
Signaling and Experimental Workflows
Caption: The central role of GPX4 in preventing ferroptosis.
Caption: A logical workflow for troubleshooting resistance to GPX4 inhibitors.
Caption: A decision tree to validate on-target GPX4 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The interaction between ferroptosis and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Induction of stearoyl-CoA desaturase confers cell density-dependent ferroptosis resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental Determinants of Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell density impacts the susceptibility to ferroptosis by modulating IRP1-mediated iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 20. dovepress.com [dovepress.com]
- 21. Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ferroptosis Induction: GPX4-IN-11 vs. RSL3
For researchers, scientists, and drug development professionals, the targeted induction of ferroptosis presents a promising avenue for therapeutic intervention, particularly in oncology. Two notable small molecules employed to probe this iron-dependent cell death pathway are GPX4-IN-11 and the more extensively characterized RSL3. Both compounds function by inhibiting Glutathione (B108866) Peroxidase 4 (GPX4), the master regulator of ferroptosis. This guide offers an objective comparison of their efficacy, supported by available experimental data, to assist researchers in making informed decisions for their studies.
At the heart of ferroptosis lies the iron-catalyzed accumulation of lipid peroxides to lethal levels. GPX4 is the critical enzyme that neutralizes these lipid hydroperoxides.[1][2][3] Its inhibition, therefore, triggers a cascade of oxidative stress, culminating in cell death. Both this compound and RSL3 are classified as Class 2 ferroptosis inducers, signifying their direct interaction with and inactivation of GPX4. This mode of action bypasses the need for glutathione (GSH) depletion, a mechanism employed by Class 1 inducers like erastin, offering a more direct and often more potent means of initiating ferroptosis.[4]
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head comparative studies between this compound and RSL3 are limited in publicly available literature, we can synthesize data from various sources to provide a performance overview. It is important to note that the efficacy of these compounds is highly cell-line dependent.
| Parameter | This compound | RSL3 |
| CAS Number | 951570-56-2[5] | 1219810-16-8 |
| Reported IC50 Values | Data not readily available in peer-reviewed literature. | - HCT116: 4.084 µM (24h)[6] - LoVo: 2.75 µM (24h)[6] - HT29: 12.38 µM (24h)[6] - MOLM-13 & MV4-11: ~0.1 µM (24h)[7] |
| Mechanism of Action | Direct inhibitor of GPX4. | Primarily a direct inhibitor of GPX4.[8] Some studies suggest potential off-target effects on other selenoproteins and thioredoxin reductase 1 (TXNRD1).[9] |
| In Vivo Efficacy | Data not readily available in peer-reviewed literature. | Has demonstrated inhibition of tumor growth in xenograft mouse models.[8] |
Note: The lack of extensive peer-reviewed data for this compound necessitates a cautious interpretation of its comparative efficacy. Researchers are encouraged to perform their own dose-response studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for key experiments.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and RSL3 and to calculate their respective IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and RSL3 stock solutions (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound and RSL3 in complete culture medium. A common starting range for RSL3 is 0.1 µM to 20 µM.[6][7] A similar range can be used for initial testing of this compound. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitors.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound or RSL3
-
C11-BODIPY 581/591 probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with effective concentrations of this compound or RSL3 (e.g., around their IC50 values) for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
Prepare a working solution of C11-BODIPY 581/591 (typically 1-10 µM) in PBS or serum-free medium.[10]
-
Harvest the treated cells and wash them with PBS.
-
Resuspend the cells in the C11-BODIPY working solution and incubate for 30 minutes at 37°C, protected from light.[10]
-
Wash the cells twice with PBS to remove the excess probe.[11]
-
Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized probe emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[12]
Protocol 3: Western Blot for GPX4 Expression
This protocol is used to confirm the on-target effect of the inhibitors by assessing the protein levels of GPX4.
Materials:
-
Cells treated with this compound or RSL3
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[14]
Conclusion
Both this compound and RSL3 are valuable chemical probes for inducing ferroptosis via the direct inhibition of GPX4. RSL3 is a well-established tool with a significant body of literature supporting its use and characterizing its efficacy across numerous cell lines. While specific, peer-reviewed efficacy data for this compound is currently sparse, its availability from commercial vendors suggests its utility in ferroptosis research. As with any experimental tool, the choice between these inhibitors will depend on the specific research question, the cellular context, and empirical validation through dose-response and mechanistic studies. The protocols provided herein offer a robust framework for conducting such comparative analyses and advancing our understanding of ferroptosis in health and disease.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose hypomethylating agents cooperate with ferroptosis inducers to enhance ferroptosis by regulating the DNA methylation-mediated MAGEA6-AMPK-SLC7A11-GPX4 signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Ferroptosis Induction: GPX4-IN-11 vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. The ability to precisely induce ferroptosis is crucial for both basic research and therapeutic development. Two of the most widely used small molecule inducers of ferroptosis are GPX4-IN-11, a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), and erastin (B1684096), which acts indirectly on GPX4. This guide provides an objective comparison of their performance in inducing ferroptosis, supported by experimental data and detailed methodologies.
Mechanism of Action: Direct vs. Indirect GPX4 Inhibition
The central regulator of ferroptosis is GPX4, an enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death. The fundamental difference between this compound and erastin lies in their mechanism of targeting this crucial enzyme.
This compound belongs to a class of compounds that directly and covalently bind to the active site of GPX4, thereby inhibiting its enzymatic activity. This direct inhibition leads to a rapid and robust accumulation of lipid reactive oxygen species (ROS), triggering the ferroptotic cascade.
Erastin , on the other hand, induces ferroptosis through an indirect mechanism. It primarily inhibits the system Xc- cystine/glutamate antiporter on the plasma membrane.[1] This inhibition blocks the uptake of cystine, a critical precursor for the synthesis of glutathione (GSH).[1] The resulting depletion of intracellular GSH renders GPX4 inactive, as it requires GSH as a cofactor.[1] Consequently, lipid peroxides accumulate, leading to ferroptosis. Erastin has also been reported to have other targets, including the voltage-dependent anion channels (VDACs) on mitochondria.
Quantitative Data Presentation
The differing mechanisms of action between direct GPX4 inhibitors and erastin translate to variations in their potency and efficacy across different cell lines. The following tables summarize the available quantitative data for a representative direct GPX4 inhibitor (Gpx4-IN-3, as a proxy for this compound) and erastin.
Table 1: Comparative Cell Viability (IC50 Values)
| Compound | Target | HT-1080 Fibrosarcoma IC50 (µM) | MCF-7 Breast Cancer IC50 (µM) |
| Gpx4-IN-3 | Direct GPX4 Inhibition | 0.15[1] | 6.9[1] |
| Erastin | Indirect GPX4 Inhibition (via System Xc-) | ~5-10[1] | >10 (modest effect)[1] |
Data is synthesized from a comparative guide by BenchChem and may vary depending on experimental conditions.[1]
Table 2: Summary of Performance Characteristics
| Parameter | This compound (and direct inhibitors) | Erastin |
| Potency | Generally higher (lower IC50) in sensitive cell lines.[1] | Generally lower (higher IC50).[1] |
| Speed of Action | Rapid induction of lipid peroxidation due to direct enzyme inhibition. | Slower onset, dependent on GSH depletion. |
| Specificity | Highly specific for GPX4, making it a precise tool for studying the role of GPX4. | Can have off-target effects on VDACs and other cellular processes. |
| Dependence | Directly dependent on GPX4 expression and activity. | Dependent on system Xc- expression and GSH metabolism. |
| In Vivo Utility | Some direct inhibitors show good in vivo activity.[1] | Often limited by poor metabolic stability and solubility.[1] |
Experimental Protocols
Accurate and reproducible data is paramount in comparing the effects of this compound and erastin. Below are detailed methodologies for key experiments.
References
On-Target Validation of GPX4-IN-11 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the prevention of ferroptosis, has emerged as a promising therapeutic strategy in oncology and other diseases. GPX4-IN-11 is a novel covalent inhibitor of GPX4 designed to induce ferroptosis. Validating the direct engagement of this compound with its intended target in a cellular context is paramount for the accurate interpretation of experimental results and for advancing its potential as a therapeutic agent. This guide provides a comprehensive comparison of methodologies for the on-target validation of this compound, with a comparative analysis against other known GPX4 inhibitors, RSL3 and ML162.
Executive Summary
On-target validation of a drug candidate is a critical step in its preclinical development. For a covalent inhibitor like this compound, it is essential to demonstrate direct binding to GPX4 and to differentiate its on-target effects from potential off-target activities. This guide outlines direct and indirect methods for validating GPX4 engagement in cells, presents comparative data for this compound and alternative inhibitors, and provides detailed experimental protocols. While specific quantitative data for this compound is still emerging, data from closely related compounds such as GPX4-IN-9 and GPX4-IN-3 are used as valuable proxies in this comparison. A notable point of discussion is the evolving understanding of the direct targets of commonly used GPX4 inhibitors, RSL3 and ML162, with some studies suggesting potential off-target effects on Thioredoxin Reductase 1 (TXNRD1).
Comparative On-Target Validation Data
The following tables summarize the available data for the on-target validation of this compound and its comparators. It is important to note that data for this compound is often reported under its related analogues, GPX4-IN-3 and GPX4-IN-9.
| Inhibitor | Direct Target Engagement (CETSA) | Reported IC50 / Inhibition | Mechanism of Action | Key Off-Targets |
| This compound (and related analogs) | Stabilizes GPX4, confirming direct binding.[1] | 71.7% inhibition of GPX4 at 1 µM (GPX4-IN-3).[2] | Covalent inhibitor. | Expected to have a cleaner off-target profile compared to chloroacetamide-based inhibitors.[3] |
| RSL3 | Destabilizes GPX4 in some cellular contexts.[4] Some studies report no direct inhibition of purified GPX4.[5] | IC50 values vary by cell line (e.g., 2.75 µM in LoVo, 4.084 µM in HCT116, 12.38 µM in HT29).[6] | Covalent inhibitor targeting the selenocysteine (B57510) residue of GPX4.[7][8] | Thioredoxin Reductase 1 (TXNRD1).[3][5] |
| ML162 | Similar to RSL3, with context-dependent target engagement. Some studies report no direct inhibition of purified GPX4.[5] | Selectively lethal to mutant RAS oncogene-expressing cell lines (IC50 = 25 nM).[9] | Covalent inhibitor.[10] | Thioredoxin Reductase 1 (TXNRD1).[3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
This compound, RSL3, ML162, and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or comparator compounds and a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash cells with PBS. Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Transfer to a membrane and probe with a primary antibody against GPX4.
-
Data Analysis: Quantify the band intensities for soluble GPX4 at each temperature. Plot the percentage of soluble GPX4 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization.[11]
GPX4 Biochemical Activity Assay
This assay directly measures the enzymatic activity of GPX4 and its inhibition by the test compounds.
Materials:
-
Recombinant human GPX4 enzyme
-
This compound, RSL3, ML162, and vehicle control (DMSO)
-
Assay buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
GPX4 substrate (e.g., cumene (B47948) hydroperoxide)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, recombinant GPX4 enzyme, and the test inhibitor at various concentrations. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add GSH, GR, and NADPH to the wells. Initiate the reaction by adding the GPX4 substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the GPX4 activity.
-
Data Analysis: Calculate the percentage of GPX4 inhibition for each inhibitor concentration and determine the IC50 value.[12][13]
Lipid Peroxidation Assay (C11-BODIPY Staining)
This is an indirect functional assay that measures a key downstream consequence of GPX4 inhibition. C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation by lipid peroxides.
Materials:
-
Cell line of interest
-
This compound, RSL3, ML162, and vehicle control (DMSO)
-
Ferrostatin-1 (a ferroptosis inhibitor)
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the test compounds, a vehicle control, and a co-treatment group with the inhibitor and Ferrostatin-1.
-
Staining: After the desired incubation time, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[14][15]
-
Analysis:
-
Data Analysis: Quantify the increase in the green/red fluorescence ratio as a measure of lipid peroxidation. The rescue of this phenotype by Ferrostatin-1 confirms that the lipid peroxidation is a result of ferroptosis induction.
Conclusion
Validating the on-target engagement of this compound is a multifaceted process that requires a combination of direct and indirect experimental approaches. The Cellular Thermal Shift Assay provides direct evidence of target binding in a cellular context, while biochemical assays confirm the inhibition of enzymatic activity. Functional assays, such as the measurement of lipid peroxidation, provide crucial indirect evidence of on-target pathway modulation.
When comparing this compound to other inhibitors like RSL3 and ML162, it is essential to consider the emerging evidence of their potential off-target effects, particularly on TXNRD1. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to rigorously validate the on-target activity of this compound and to confidently advance their research in the field of ferroptosis-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abpbio.com [abpbio.com]
- 10. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
Unraveling the Selectivity of GPX4-IN-11: A Comparative Analysis Against Other Human Selenoproteins
For researchers and drug development professionals navigating the landscape of ferroptosis inhibitors, understanding the precise selectivity of tool compounds is paramount. This guide provides a detailed comparison of GPX4-IN-11's activity against other human selenoproteins, supported by available data and experimental methodologies, to facilitate informed decisions in research and development.
This compound has emerged as a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. As a selenoprotein itself, GPX4 is part of a larger family of 25 human selenoproteins, many of which play crucial roles in redox homeostasis. The therapeutic potential of targeting GPX4 in diseases like cancer has spurred the development of various inhibitors. However, the high degree of homology among selenoprotein active sites, which feature a reactive selenocysteine (B57510) residue, presents a significant challenge in achieving inhibitor selectivity. This guide focuses on the selectivity profile of this compound, a critical factor in its utility as a research tool and its potential as a therapeutic lead.
Quantitative Selectivity Profile of this compound
Currently, publicly available quantitative data on the direct inhibitory activity of this compound against a broad panel of other human selenoproteins is limited. The primary reported activity is its binding affinity for GPX4, with a dissociation constant (Kd) of 45.7 μM.
To provide a framework for comparison, the following table includes key human selenoproteins that are relevant for selectivity profiling due to their roles in antioxidant defense and redox signaling. While specific IC50 or Kd values for this compound against these proteins are not yet published, this table serves as a template for the data required for a comprehensive selectivity assessment.
| Target Selenoprotein | Family | Function | This compound Activity (IC50/Kd) |
| GPX4 | Glutathione Peroxidase | Reduces lipid hydroperoxides, key ferroptosis regulator | 45.7 μM (Kd) |
| GPX1 | Glutathione Peroxidase | Reduces hydrogen peroxide and organic hydroperoxides | Not Reported |
| GPX2 | Glutathione Peroxidase | Primarily expressed in the gastrointestinal tract, antioxidant | Not Reported |
| GPX3 | Glutathione Peroxidase | Extracellular antioxidant enzyme | Not Reported |
| GPX6 | Glutathione Peroxidase | Found in the olfactory epithelium | Not Reported |
| TXNRD1 | Thioredoxin Reductase | Cytosolic enzyme, maintains thioredoxin in a reduced state | Not Reported |
| TXNRD2 | Thioredoxin Reductase | Mitochondrial enzyme, crucial for mitochondrial redox control | Not Reported |
| TXNRD3 | Thioredoxin Reductase | Testis-specific thioredoxin reductase | Not Reported |
This table will be updated as new experimental data for this compound becomes available.
Mechanism of Action and Covalent Nature
Many potent GPX4 inhibitors are covalent modifiers that target the active site selenocysteine. This covalent mechanism often leads to high potency but can also result in off-target effects due to the reactivity of the inhibitor with other nucleophilic residues in the proteome, including the selenocysteine or cysteine residues in other selenoproteins. While the exact binding mode of this compound has not been definitively elucidated in published literature, the general trend for high-potency GPX4 inhibitors suggests a covalent mechanism of action is likely.
The importance of discerning the selectivity of such inhibitors is highlighted by studies on other tool compounds. For instance, the commonly used ferroptosis inducers RSL3 and ML162 were initially characterized as direct GPX4 inhibitors but were later found to also potently inhibit Thioredoxin Reductase 1 (TXNRD1). This underscores the necessity of comprehensive selectivity profiling for any new GPX4-targeted agent.
Experimental Protocols for Selectivity Profiling
To ascertain the selectivity of a compound like this compound, a series of robust experimental protocols should be employed.
Recombinant Selenoprotein Inhibition Assay
This is a direct biochemical assay to determine the inhibitory concentration (IC50) of the compound against a panel of purified recombinant human selenoproteins.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant human selenoproteins (e.g., GPX1, GPX2, GPX3, GPX6, TXNRD1, TXNRD2) using an appropriate expression system (e.g., E. coli or mammalian cells) that supports selenocysteine incorporation.
-
Enzyme Activity Assays: Utilize established activity assays for each selenoprotein. For glutathione peroxidases, this typically involves a coupled-enzyme assay monitoring the consumption of NADPH at 340 nm in the presence of glutathione reductase, glutathione, and a specific peroxide substrate. For thioredoxin reductases, activity can be measured by monitoring the reduction of DTNB (Ellman's reagent) at 412 nm.
-
IC50 Determination: Incubate each purified selenoprotein with a range of concentrations of this compound. Initiate the enzymatic reaction and measure the reaction rate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the IC50 of this compound against a panel of selenoproteins.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble target protein (e.g., GPX4, TXNRD1) at each temperature by Western blotting.
-
Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemoproteomic Profiling
Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of covalent inhibitors across the entire proteome.
Methodology:
-
Probe Synthesis: Synthesize a probe version of this compound containing a reporter tag (e.g., an alkyne or biotin).
-
Cellular Labeling: Treat cells with the probe to covalently label its targets.
-
Competitive Profiling: To identify specific targets, pre-incubate cells with an excess of unlabeled this compound before adding the probe.
-
Target Enrichment and Identification: Lyse the cells, and enrich the probe-labeled proteins. Identify the proteins using mass spectrometry. Proteins that show reduced labeling in the presence of the unlabeled inhibitor are considered its targets.
Signaling Pathway Context
GPX4 is a central node in the ferroptosis pathway. Its inhibition leads to the accumulation of lipid peroxides, culminating in cell death. Understanding the interplay with other redox pathways regulated by selenoproteins is crucial. For example, the thioredoxin system (comprising thioredoxin and thioredoxin reductase) also plays a significant role in maintaining cellular redox balance. Off-target inhibition of TXNRD1 by a GPX4 inhibitor could lead to broader disruptions in redox signaling, confounding experimental results.
Caption: this compound's intended target and potential off-target effects on redox pathways.
Conclusion
This compound is a valuable tool for studying the role of GPX4 in ferroptosis. However, given the potential for cross-reactivity among selenoproteins, a thorough evaluation of its selectivity is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for researchers to comprehensively characterize the selectivity profile of this compound and other GPX4 inhibitors. As more data becomes available, a clearer picture of its specificity will emerge, further defining its role in the ever-evolving field of ferroptosis research.
Unmasking Off-Target Interactions of GPX4-IN-11: A Comparative Proteomic Guide
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of small molecule inhibitors is paramount for accurate data interpretation and therapeutic development. This guide provides a comprehensive comparison of the novel Glutathione Peroxidase 4 (GPX4) inhibitor, GPX4-IN-11, with other established GPX4 inhibitors, focusing on their off-target profiles as determined by advanced proteomic approaches.
This compound is a potent and selective covalent inhibitor of GPX4, a key enzyme that protects cells from ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound induces the accumulation of lipid peroxides, leading to ferroptotic cell death. While highly effective, the complete cellular interaction profile of this compound, particularly its off-target binding, is crucial for its application as a chemical probe and potential therapeutic. This guide leverages data from proteomic analyses of this compound and structurally similar compounds to offer a comparative overview against other widely used GPX4 inhibitors.
Comparative Off-Target Analysis
Direct, quantitative proteomic comparisons of this compound against other inhibitors are still emerging. The data presented here for this compound is largely inferred from studies on structurally and mechanistically similar compounds.
| Inhibitor | On-Target | Known/Expected Off-Targets | Proteomic Approach | Key Findings |
| This compound | GPX4 (covalent) | Expected to have a cleaner profile than chloroacetamide-based inhibitors. | Inferred from studies on mechanistically similar compounds. | Designed for improved selectivity. |
| RSL3 | GPX4 (covalent) | Thioredoxin Reductase 1 (TXNRD1), other selenoproteins (e.g., SELT, SMG8).[1] | Competitive Activity-Based Protein Profiling (ABPP) | Engages multiple off-targets, especially at higher concentrations.[1] |
| ML210 | GPX4 (covalent) | Highly abundant proteins (e.g., tubulins), engaged at high concentrations.[1][2] | Competitive Chemoproteomic Profiling | Shows markedly lower proteome reactivity compared to RSL3 analogs.[1] |
| Erastin | System xc- | Polypharmacology can complicate data interpretation. | Not specified in detail | Modulates the system Xc- transporter, indirectly affecting GPX4 activity.[1] |
Visualizing Key Pathways and Workflows
To better understand the molecular mechanisms and experimental approaches discussed, the following diagrams illustrate the GPX4 signaling pathway, a typical proteomics workflow for off-target analysis, and the logical relationship in target engagement studies.
GPX4 signaling pathway and the inhibitory action of this compound.
A generalized experimental workflow for off-target identification.
Logical flow of a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key proteomic techniques used in the off-target analysis of covalent inhibitors like this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to confirm the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cell line of interest expressing GPX4
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).[1]
-
Cell Harvesting and Lysis: Wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in lysis buffer and incubate on ice. Clarify the lysate by centrifugation and collect the supernatant.[1]
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C for 3 minutes.[1]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Carefully collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions using a BCA assay. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody against GPX4 and an appropriate secondary antibody.[1]
-
Data Analysis: Quantify the band intensities for GPX4 at each temperature for both the vehicle- and inhibitor-treated samples. Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow to identify the on- and off-targets of covalent inhibitors in a complex proteome.
Materials:
-
Cell line of interest
-
Covalent inhibitor (e.g., this compound)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea, DTT, iodoacetamide (B48618) for protein denaturation, reduction, and alkylation
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Lysis: Grow cells to a high density and harvest. Lyse the cells in a suitable buffer (e.g., PBS) by sonication or other mechanical means. Determine the protein concentration of the lysate.
-
Competitive Labeling: Pre-incubate the proteome with the covalent inhibitor at various concentrations for a specified time (e.g., 30 minutes). Then, add the broad-spectrum cysteine-reactive probe and incubate for a defined period (e.g., 1 hour).
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-agarose beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the proteins on the beads with trypsin overnight.
-
Mass Spectrometry Analysis: Collect the tryptic peptides and analyze them by LC-MS/MS to identify and quantify the proteins.[1]
-
Data Analysis: Identify proteins whose labeling by the probe is significantly reduced in the presence of the covalent inhibitor. These are the potential on- and off-targets. The on-target (GPX4) should show a dose-dependent decrease in labeling. Other proteins that also show a significant decrease are considered potential off-targets.[1]
References
A Comparative Guide to GPX4-IN-11 and ML162 in Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
The study of ferroptosis, an iron-dependent form of regulated cell death, has identified Glutathione (B108866) Peroxidase 4 (GPX4) as a central regulator. Consequently, inhibitors of GPX4 are invaluable tools for interrogating this pathway and hold therapeutic promise. This guide provides a comparative analysis of two compounds frequently used in ferroptosis studies: GPX4-IN-11 and ML162. While both are utilized to induce ferroptosis, recent scientific findings have revealed a critical distinction in their mechanisms of action, a factor that must be carefully considered in experimental design and data interpretation.
Executive Summary
This compound is understood to be a direct inhibitor of GPX4, acting to suppress its enzymatic activity and thereby induce ferroptosis. In stark contrast, emerging evidence compellingly suggests that ML162 is not a direct inhibitor of GPX4. Instead, its primary target is Thioredoxin Reductase 1 (TXNRD1), another crucial enzyme in cellular redox control. Inhibition of TXNRD1 by ML162 leads to a downstream cascade that culminates in a ferroptosis-like cell death. This guide will dissect these differing mechanisms, present available comparative data, and provide detailed experimental protocols to enable researchers to conduct their own head-to-head comparisons.
Data Presentation: A Comparative Overview
Quantitative, direct comparative data for this compound is not widely available in the public domain, which limits a direct numerical comparison of potency with ML162. The following tables summarize the known characteristics of each compound based on available literature.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | ML162 |
| Primary Target | Glutathione Peroxidase 4 (GPX4) (presumed) | Thioredoxin Reductase 1 (TXNRD1)[1][2][3][4] |
| Mechanism of Action | Direct inhibition of GPX4 enzymatic activity, leading to an accumulation of lipid peroxides. | Covalent inhibition of TXNRD1, disrupting the thioredoxin antioxidant system and indirectly causing oxidative stress and lipid peroxidation.[2] |
| Effect on Ferroptosis | Induces ferroptosis. | Induces a ferroptosis-like cell death.[1][2] |
Table 2: Reported Biological Activity
| Parameter | This compound | ML162 |
| Reported IC50 (Cell Viability) | Data not widely available. | 25 nM (HRASG12V-expressing BJ fibroblasts), 578 nM (wild-type BJ fibroblasts) |
| Effect on Lipid Peroxidation | Expected to directly increase lipid peroxidation by inhibiting GPX4. | Induces lipid peroxidation, likely as a downstream consequence of TXNRD1 inhibition.[5] |
| Selectivity | Presumed to be selective for GPX4, but comprehensive public data is lacking. | Known to inhibit TXNRD1.[2] Its off-target effects on other cellular processes are an area of active investigation. |
Note: The cytotoxicity of ML162 is likely a result of its inhibition of TXNRD1, which can lead to a build-up of oxidative stress and a cell death phenotype that mimics ferroptosis.
Signaling Pathways and Mechanisms of Action
The divergence in the primary targets of this compound and ML162 results in the engagement of different upstream signaling events to induce a similar ferroptotic phenotype.
This compound and the Canonical Ferroptosis Pathway
This compound is thought to act directly on the central regulator of ferroptosis, GPX4. GPX4 is a selenoprotein that plays a critical role in detoxifying lipid peroxides, converting them into non-toxic lipid alcohols. By inhibiting GPX4, this compound is presumed to cause a rapid accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of cellular membranes and subsequent cell death.
Caption: this compound directly inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
ML162 and the Thioredoxin Reductase Pathway
ML162 induces a ferroptosis-like cell death through the inhibition of TXNRD1. TXNRD1 is a key enzyme in the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. By inhibiting TXNRD1, ML162 disrupts the cell's ability to reduce oxidized thioredoxin (Trx). This impairment of the thioredoxin system leads to increased oxidative stress, which can then trigger lipid peroxidation and cell death with features of ferroptosis.
Caption: ML162 inhibits TXNRD1, leading to oxidative stress and ferroptosis-like cell death.
Experimental Protocols
To facilitate a direct comparison of this compound and ML162 in your own laboratory setting, we provide the following detailed experimental protocols.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest
-
This compound and ML162 (dissolved in DMSO)
-
Ferrostatin-1 (as a ferroptosis inhibitor control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and ML162 in a complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Include control wells: vehicle (DMSO) only, and co-treatment with Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.
-
Remove the old medium and add the medium containing the test compounds.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
This compound and ML162
-
Ferrostatin-1
-
C11-BODIPY™ 581/591 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in an appropriate format (e.g., 6-well plates for flow cytometry, or glass-bottom dishes for microscopy).
-
Treat cells with this compound or ML162 at a concentration around their respective IC50 values (determined from the viability assay). Include vehicle and Ferrostatin-1 co-treatment controls.
-
Incubate for a time point known to precede significant cell death (e.g., 6-12 hours).
-
Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For microscopy, image the cells immediately using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Western Blot for GPX4 and TXNRD1 Expression
This assay can be used to assess the protein levels of the respective targets.
Materials:
-
Cells of interest
-
This compound and ML162
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against GPX4, TXNRD1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound or ML162 for a desired time period.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Experimental Workflow Diagram
Caption: A general workflow for the head-to-head comparison of this compound and ML162.
Conclusion and Recommendations
The comparison between this compound and ML162 in ferroptosis studies is nuanced due to their distinct molecular targets. While this compound is presumed to be a direct inhibitor of GPX4, ML162's effects are mediated through the inhibition of TXNRD1. This fundamental difference necessitates careful consideration when selecting a compound for a particular research question.
For studies aimed at directly interrogating the role of GPX4 in ferroptosis, a specific and validated GPX4 inhibitor should be used. While this compound is positioned as such, the lack of extensive public data on its selectivity and potency underscores the need for in-house validation.
ML162, on the other hand, serves as a valuable tool for studying the interplay between the thioredoxin system and ferroptosis-like cell death. Researchers using ML162 should be aware of its primary target and interpret their results in the context of TXNRD1 inhibition rather than direct GPX4 modulation.
Ultimately, for a comprehensive understanding, we recommend performing direct comparative experiments as outlined in this guide. This will provide cell-type-specific data on the relative potencies and phenotypic effects of these two widely used inducers of ferroptosis.
References
- 1. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing GPX4 Inhibitors: A Comparative Guide to On-Target and Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target and off-target activities of a representative next-generation covalent Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, here designated GPX4-IN-11, against other established ferroptosis inducers.
Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. For the purpose of this guide, this compound is presented as a representative of the advanced class of covalent GPX4 inhibitors that utilize a masked nitrile-oxide electrophile. The data presented for this compound is based on published results for the well-characterized molecule ML210, which shares this mechanism of action.[1][2]
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][2] This function makes GPX4 the central regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[3] Inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that have developed resistance to conventional therapies.[1][2] However, the utility of early-generation inhibitors has been limited by off-target effects. This guide compares the specificity of a next-generation inhibitor against established tool compounds.
Quantitative Comparison of GPX4 Inhibitors
The selection of a ferroptosis inducer for research should be guided by a clear understanding of its mechanism and potential for off-target effects. While classical inducers have been instrumental in the field, newer agents offer improved selectivity.
| Inhibitor | On-Target Mechanism | On-Target Potency (Cell-Based) | Key Off-Targets |
| This compound (e.g., ML210) | Covalent inactivation of GPX4 active site selenocysteine (B57510) via a masked nitrile-oxide electrophile.[1][4] | EC50 = 30 nM [4] | Exhibits markedly lower proteome reactivity compared to chloroacetamide inhibitors. Off-targets (e.g., tubulins) are engaged only at high concentrations.[1][5][6] |
| RSL3 | Covalent inactivation of GPX4 active site selenocysteine via a chloroacetamide warhead.[7][8] | IC50 ≈ 100 nM [9]Kd = 111 nM [7] | Thioredoxin Reductase 1 (TXNRD1), other selenoproteins (e.g., SELT, SMG8).[7][10] Effects at >10 µM are often not rescuable by ferroptosis inhibitors, indicating significant off-target activity.[7] |
| Erastin | Indirect GPX4 inhibition. Primarily inhibits system Xc⁻ (cystine/glutamate antiporter), leading to cysteine and GSH depletion.[11][12] | EC50 ≈ 1-10 µM (varies by cell line) | Voltage-Dependent Anion Channels (VDAC2/3), p53 activation.[11][13][14] |
| FIN56 | Indirect GPX4 inhibition. Induces the degradation of GPX4 protein and activates squalene (B77637) synthase, leading to Coenzyme Q10 depletion.[15][16][17][18] | EC50 ≈ 100-500 nM (varies by cell line) | Squalene Synthase (SQS). |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context, the following diagrams illustrate the central role of GPX4 in the ferroptosis pathway and a standard workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed below are methodologies for key experiments used to assess the on-target and off-target activity of GPX4 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of an inhibitor to GPX4 within intact cells by measuring changes in the protein's thermal stability.[1]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test inhibitor (e.g., this compound) at a desired concentration and another set with a vehicle control (e.g., DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble GPX4 at each temperature point using Western blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble GPX4 against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor binds to and stabilizes GPX4.[1]
Competitive Chemoproteomic Profiling for Off-Target Identification
Objective: To identify the on- and off-target proteins of a covalent inhibitor across the entire proteome.[19][20][21]
Methodology:
-
Probe Synthesis: Synthesize an alkyne-tagged analog of the covalent inhibitor (e.g., ML210-yne). This probe retains the reactive warhead but also contains a bioorthogonal handle for enrichment.[1][6]
-
Competitive Labeling: Treat intact cells or cell lysates with varying concentrations of the non-tagged inhibitor (e.g., this compound) for a set period. This allows the inhibitor to bind to its targets.
-
Probe Incubation: Add the alkyne-tagged probe to the samples. The probe will then label cysteine (or selenocysteine) residues that were not already occupied by the non-tagged inhibitor.
-
Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe now bound to proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins, effectively pulling down the targets of the alkyne probe.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins, then digest the enriched proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins for which labeling by the alkyne probe is significantly reduced in the presence of the non-tagged inhibitor. The on-target (GPX4) should show a strong, dose-dependent decrease in labeling. Other proteins that also show a significant, dose-dependent decrease are considered off-targets.[1]
Conclusion
The data strongly suggests that next-generation covalent GPX4 inhibitors, represented here by this compound (based on ML210), offer a significantly improved selectivity profile compared to older tool compounds like RSL3.[1] The unique prodrug-like mechanism of masked nitrile-oxide electrophiles minimizes promiscuous reactions, providing researchers with greater confidence that observed cellular effects are a direct result of GPX4 inhibition.[1][3] In contrast, indirect inhibitors like Erastin and FIN56 act on upstream pathways, which can be advantageous for studying those specific mechanisms but may introduce confounding variables if the goal is to isolate the direct consequences of GPX4 inactivation. For studies demanding precise and direct modulation of GPX4, the use of highly selective and well-characterized chemical probes is paramount for generating accurate and reproducible findings.
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 8. invivogen.com [invivogen.com]
- 9. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 14. Molecular Mechanisms of Erastin-Induced Ferroptosis in Human Ovarian Tumor Cells[v1] | Preprints.org [preprints.org]
- 15. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms and therapeutic targets of ferroptosis: Implications for nanomedicine design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Verifying Direct Target Engagement: A Comparative Guide to Biochemical Assays for GPX4-IN-11 and Other GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Confirming the direct binding of a small molecule inhibitor to its protein target is a cornerstone of drug discovery, providing unequivocal evidence of on-target activity. This guide offers a comparative overview of key biochemical assays to validate the direct interaction of GPX4-IN-11 with its target, Glutathione Peroxidase 4 (GPX4), and contrasts its binding characteristics with other known GPX4 inhibitors.
Comparison of GPX4 Inhibitor Binding Affinities
A critical parameter for evaluating a drug candidate is its binding affinity for the target protein, often expressed as the dissociation constant (Kd). While comprehensive direct binding data for all GPX4 inhibitors is not always available, the following table summarizes known values to facilitate comparison. Notably, this compound has a reported Kd of 45.7 μM[1].
| Compound | Type | Direct Binding Affinity (Kd) | Assay Method |
| This compound | Covalent | 45.7 µM[1] | Not Specified |
| RSL3 | Covalent | Not consistently reported; some studies suggest it may not directly inhibit purified GPX4 without cellular factors. | Not Applicable |
| ML162 | Covalent | Not consistently reported; some studies suggest it may not directly inhibit purified GPX4. | Not Applicable |
| ML210 | Covalent (masked electrophile) | Target engagement confirmed via CETSA, but a direct Kd is not widely reported. | CETSA[2] |
| DP018 | Non-covalent | Micromolar affinity[3][4] | Surface Plasmon Resonance (SPR) |
| DP029 | Non-covalent | Micromolar affinity[3][4] | Surface Plasmon Resonance (SPR) |
| Fragment 1 | Non-covalent | 105 µM ± 30 µM[5] | NMR-based titration |
Key Biochemical Assays for Direct Binding Confirmation
Several biophysical and biochemical methods can be employed to confirm the direct binding of an inhibitor to its target protein. The choice of assay depends on factors such as the nature of the interaction (covalent vs. non-covalent), the availability of purified protein, and the desired quantitative output.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Workflow for CETSA:
Experimental Protocol for GPX4 CETSA:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant. The amount of soluble GPX4 is then quantified by methods such as Western blotting, ELISA, or mass spectrometry. A shift in the melting curve of GPX4 in the presence of this compound compared to the control indicates direct target engagement[6].
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein immobilized on a sensor chip.
Workflow for SPR:
Experimental Protocol for GPX4 SPR:
-
Ligand Immobilization: Purified recombinant GPX4 is immobilized on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound dissolved in a running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
Data Acquisition: The binding of this compound to the immobilized GPX4 is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd)[7].
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Workflow for ITC:
Experimental Protocol for GPX4 ITC:
-
Sample Preparation: Purified GPX4 and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution. The protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe at a higher concentration.
-
Titration: A series of small, precise injections of this compound are made into the GPX4 solution while the temperature is held constant.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, enthalpy, and entropy of the interaction[8][9].
Conclusion
The confirmation of direct binding of this compound to GPX4 is a critical step in its validation as a targeted inhibitor. The biochemical assays outlined in this guide—CETSA, SPR, and ITC—provide a robust toolkit for researchers to unequivocally demonstrate target engagement. While CETSA offers the advantage of confirming binding in a cellular context, SPR and ITC provide detailed quantitative information on the binding affinity and thermodynamics in a purified system. The selection of the most appropriate assay will depend on the specific research question and available resources. The provided Kd value for this compound, when compared with data from other GPX4 inhibitors, will aid in its characterization and further development as a chemical probe or therapeutic agent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 4. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GPX4-IN-11
Compound Data
While detailed toxicological and environmental hazard data for GPX4-IN-11 are not publicly available, the following table summarizes its known chemical properties. This information is critical for correct labeling and waste management.
| Property | Value |
| CAS Number | 951570-56-2[1] |
| Molecular Formula | C27H26N4O4[1] |
| Molecular Weight | 470.52 g/mol [1] |
| Description | An effective inhibitor of GPX4, crucial in the study of ferroptosis.[1] |
| Storage | -20°C[1] |
Immediate Safety and Handling Precautions
Given that this compound is a potent, biologically active compound with uncharacterized toxicological properties, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[2]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat must be worn.[2]
-
Respiratory Protection: When handling the solid compound outside of a certified fume hood or if aerosolization is possible, an appropriate respirator should be used.[2]
Engineering Controls:
-
Always handle the solid form of this compound and prepare solutions within a certified laboratory fume hood to prevent the inhalation of dust or vapors.[2]
-
Ensure the laboratory is well-ventilated.[3]
Detailed Disposal Protocol
The proper disposal of this compound is contingent on its physical state (solid or solution) and whether it has come into contact with other materials. All waste containing this compound must be treated as hazardous chemical waste.[4]
Step 1: Unused or Expired Solid Compound
-
Do not dispose of the solid chemical in regular trash or down the drain.[4]
-
The original container holding the unused or expired this compound must be treated as hazardous chemical waste.[2]
-
Ensure the container is securely sealed and that the label is intact, legible, and clearly identifies the contents.[2]
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[2]
Step 2: Solutions Containing this compound
-
Collect all solutions containing this compound (e.g., from experiments or stock solutions) in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[4]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with the solvent used (e.g., "this compound in DMSO").[2][4]
-
Keep the waste container tightly sealed when not in use.
-
Store the liquid hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
Step 3: Contaminated Laboratory Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that have been contaminated with this compound should be collected in a designated hazardous waste bag or container.[2][4]
-
Sharps: Any needles or syringes used for handling solutions of the inhibitor must be disposed of in an approved sharps container.[2]
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste.[2] If decontamination is not possible, the glassware itself should be disposed of as hazardous solid waste.[2]
Step 4: Decontamination and Final Disposal
-
Surface Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound. A common and effective method is to wipe the surfaces with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.[4]
-
Waste Collection: Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
